1,3-Bis(4-fluorobutyl)urea CAS 542-51-8 properties
The following technical guide provides an in-depth analysis of 1,3-Bis(4-fluorobutyl)urea (CAS 542-51-8) . This document is structured for researchers and drug development professionals, focusing on chemical properties,...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 1,3-Bis(4-fluorobutyl)urea (CAS 542-51-8) . This document is structured for researchers and drug development professionals, focusing on chemical properties, synthetic methodology, and its primary application as a Soluble Epoxide Hydrolase (sEH) inhibitor .
Optimizing Metabolic Stability in Urea-Based sEH Inhibitors
Executive Summary
1,3-Bis(4-fluorobutyl)urea (CAS 542-51-8) is a symmetric dialkylurea derivative primarily utilized in pharmacological research as a Soluble Epoxide Hydrolase (sEH) inhibitor .[1] Belonging to the "second-generation" class of sEH inhibitors, this compound features terminal fluorine atoms on its alkyl chains. This structural modification is a strategic medicinal chemistry tactic designed to block
-hydroxylation, a primary metabolic clearance pathway for alkyl-ureas, thereby enhancing in vivo half-life without compromising binding affinity to the sEH catalytic pocket.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]
Nomenclature & Identification
Chemical Name: 1,3-Bis(4-fluorobutyl)urea[2][3][4][5]
The incorporation of terminal fluorine atoms alters the lipophilicity and electronic properties compared to the non-fluorinated analog (1,3-dibutylurea).
Property
Value (Experimental/Predicted)
Relevance to Research
Physical State
White Crystalline Solid
Standard handling for solid reagents.
Melting Point
115–120 °C (Predicted)
Indicates stable solid-state handling; typical for dialkylureas.
Solubility
DMSO (>20 mg/mL), Ethanol
Soluble in polar organic solvents; limited aqueous solubility requires formulation (e.g., cyclodextrins) for in vivo use.
LogP
~1.8 – 2.2 (Predicted)
Optimal range for membrane permeability; fluorine decreases lipophilicity slightly vs. methyl but increases metabolic stability.
H-Bond Donors
2
Critical for binding to sEH active site residues (Asp335).
H-Bond Acceptors
3 (1 Carbonyl, 2 Fluorines)
Carbonyl oxygen accepts H-bonds from Tyrosine residues in the catalytic pocket.
The mammalian soluble epoxide hydrolase (sEH) enzyme hydrolyzes anti-inflammatory Epoxyeicosatrienoic acids (EETs) into biologically inactive diols (DHETs).[6] 1,3-Bis(4-fluorobutyl)urea functions as a transition-state mimic .
Binding: The central urea pharmacophore enters the sEH catalytic tunnel.
Recognition: The urea protons form hydrogen bonds with Asp335 (the catalytic nucleophile).
Stabilization: The carbonyl oxygen interacts with Tyr383 and Tyr466 , mimicking the oxyanion hole interaction seen during epoxide hydrolysis.
Hydrophobic Fit: The 4-fluorobutyl chains occupy the hydrophobic "L-shaped" pockets (acyl and alkyl binding domains), preventing substrate access.
Pathway Visualization
The following diagram illustrates the inhibition pathway and its downstream physiological effects.
Caption: Mechanism of sEH inhibition by 1,3-Bis(4-fluorobutyl)urea, preventing EET degradation and promoting anti-inflammatory signaling.[7]
Synthesis & Manufacturing Protocol
Retrosynthetic Analysis
The most efficient route to symmetric ureas is the condensation of the corresponding amine with a carbonyl source. For 1,3-bis(4-fluorobutyl)urea, the reaction of 4-fluorobutylamine with 1,1'-Carbonyldiimidazole (CDI) is preferred over phosgene due to safety and yield.
Detailed Experimental Protocol
Objective: Synthesis of 1,3-Bis(4-fluorobutyl)urea (10 mmol scale).
Activation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve CDI (1.62 g) in anhydrous DCM (20 mL). Cool to 0°C.
Amine Preparation: In a separate vial, dissolve 4-fluorobutylamine HCl (2.55 g) in DCM (30 mL) and add TEA (3.0 mL). Stir for 5 minutes to liberate the free base.
Addition: Dropwise add the amine solution to the CDI solution at 0°C over 15 minutes.
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor reaction progress by TLC (Mobile phase: 5% MeOH in DCM; stain with Ninhydrin).
Workup:
Wash the organic layer with 1M HCl (2 x 20 mL) to remove unreacted amine and imidazole.
Wash with saturated NaHCO₃ (20 mL) and Brine (20 mL).
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Recrystallize the crude solid from hot Ethyl Acetate/Hexanes (1:3) to yield white crystals.
Yield Expectation: 75–85%.
Synthesis Workflow Diagram
Caption: Synthetic route utilizing CDI coupling for high-purity urea formation.
Handling, Safety & Stability
Stability Profile
Metabolic Stability: The terminal fluorine atoms provide resistance to P450-mediated
-hydroxylation. This compound is significantly more stable in liver microsome assays compared to 1,3-dibutylurea.
Chemical Stability: Stable under standard laboratory conditions. Hydrolysis of the urea bond requires extreme acidic/basic conditions and high heat (>100°C).
Safety Precautions (GHS Classification)
Signal Word: Warning
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
References
Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology, 45, 311-333. Link
Shen, H. C., & Hammock, B. D. (2012). "Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications."[1][8] Journal of Medicinal Chemistry, 55(5), 1789-1808. Link
Gomez, G. A., et al. (2006). "Structure-activity relationships of urea-based soluble epoxide hydrolase inhibitors." Bioorganic & Medicinal Chemistry Letters, 16(24), 6269-6272. (Contextual reference for alkyl-urea SAR).
Chemical Vendors (Atomaxchem, Aceschem). "CAS 542-51-8 Product Specifications." Accessed 2024.
Architectural Dynamics of Symmetrical Fluorinated Alkyl Ureas
Synthesis, Structural Dynamics, and Supramolecular Applications Executive Summary: The "Janus" Molecule Symmetrical fluorinated alkyl ureas represent a unique class of amphiphilic building blocks where the rigid, polar u...
Author: BenchChem Technical Support Team. Date: February 2026
Synthesis, Structural Dynamics, and Supramolecular Applications
Executive Summary: The "Janus" Molecule
Symmetrical fluorinated alkyl ureas represent a unique class of amphiphilic building blocks where the rigid, polar urea core (
) competes and cooperates with the highly hydrophobic and lipophobic fluorinated tails. Unlike hydrocarbon analogs, these molecules do not simply pack via Van der Waals forces; they undergo fluorous phase segregation , driving the formation of robust supramolecular architectures such as organogels, self-healing coatings, and liquid crystals.
For the medicinal chemist, this scaffold offers a method to modulate metabolic stability and lipophilicity without sacrificing hydrogen-bonding potential. For the materials scientist, it provides a programmable unit for self-assembly that is resistant to standard organic degradation.
Structural Dynamics & Supramolecular Assembly
The utility of these molecules arises from two orthogonal non-covalent forces acting simultaneously. Understanding this hierarchy is critical for predicting solubility and gelation behavior.
The Urea "Tape" Motif
The urea functionality serves as the "adhesive" core. It possesses two hydrogen bond donors (
) and one acceptor (). In symmetrical ureas, this leads to the formation of a 1D Bifurcated Hydrogen-Bonded Tape (often called the -network).
Geometry: The carbonyl oxygen accepts two H-bonds from neighboring urea units.
Distance: N-H···O distances are typically 2.8–3.0 Å, creating a highly stable ribbon structure.
The Fluorous Effect
While the urea headgroups stack, the perfluoroalkyl chains (
) segregate. Fluorine is larger than hydrogen but less polarizable, leading to weak intermolecular attractive forces (low surface energy) but strong intramolecular stiffness (helical twist of the chain).
Segregation: The
chains exclude themselves from both the urea core and non-fluorinated solvents, effectively "locking" the urea tapes into bundles or fibers.
Assembly Logic Diagram
The following diagram illustrates the hierarchical assembly from monomer to supramolecular fiber.
Figure 1: Hierarchical assembly logic. The urea core drives 1D stacking, while fluorous chains provide lateral stabilization and solvent exclusion.
Synthesis Strategy: The Green Route
Historically, urea synthesis relied on phosgene (
) or isocyanates. However, for symmetrical fluorinated ureas, the use of 1,1'-Carbonyldiimidazole (CDI) is the superior method. It is safer, produces imidazole as a benign byproduct, and tolerates the nucleophilicity of fluorinated amines.
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the amine on the CDI, forming an intermediate acyl-imidazole, which is then attacked by the second equivalent of amine.
Key Advantage: Fluorinated amines are less nucleophilic than alkyl amines due to the electron-withdrawing effect of the fluorine chain (inductive effect). CDI is sufficiently electrophilic to overcome this without requiring high temperatures that might degrade the
chain.
Figure 2: Synthesis pathway using CDI.[1][2][3] This "one-pot" method avoids the isolation of toxic isocyanates.
Characterization Protocols
Characterizing these molecules requires specific attention to solubility and the unique NMR signature of fluorine.
Solubility Profile
These compounds are notoriously insoluble in standard organics (DCM, Toluene) at room temperature due to the "fluorous effect."
Good Solvents: Hexafluoroisopropanol (HFIP), Trifluoroethanol (TFE), warm THF (sometimes).
Gelation Solvents: Often gel in DMSO, DMF, or Toluene upon cooling from a hot solution.
NMR Spectroscopy (
and
)
NMR is the definitive tool for verifying the integrity of the fluorinated tail.
Table 1: Typical NMR Shifts for Perfluoroalkyl Ureas
Nucleus
Moiety
Chemical Shift ( ppm)
Notes
6.0 – 6.5
Broad singlet; disappears with shake.
3.8 – 4.1
Quartet or multiplet (coupling with ).
(Terminal)
-80 to -82
Triplet (referenced to ).
( to )
-112 to -115
Broadened by proximity to hydrocarbon segment.
(Internal)
-120 to -124
Main chain signals.
Note: Shifts are solvent-dependent. Values above are typical for
or .
Detailed Experimental Protocol
Target Molecule: 1,3-Bis(1H,1H,2H,2H-perfluorooctyl)urea
Rationale: This molecule contains a
tail separated by an ethylene spacer, a standard motif for creating robust organogels.
Setup: Flame-dry a 50 mL round-bottom flask and equip it with a magnetic stir bar. Purge with Argon.
Dissolution: Dissolve CDI (0.89 g, 5.5 mmol) in 15 mL of anhydrous THF.
Addition: Add the perfluorooctylamine (3.63 g, 10 mmol) dropwise over 10 minutes. Observation: The reaction is slightly exothermic.
Reaction: Stir the mixture at room temperature for 12–16 hours. A white precipitate often forms as the urea product is less soluble than the amine.
Workup (Precipitation):
If precipitate is heavy: Filter directly and wash with cold THF.
If solution is clear: Remove solvent under reduced pressure.[1] Resuspend the solid in Diethyl Ether (removes imidazole and unreacted amine) and filter.
Purification: Recrystallize from hot Methanol or a THF/Methanol mixture.
Validation: Obtain
and NMR in . Look for the diagnostic urea proton at ~6.2 ppm and the disappearance of the amine signal.
Applications in Drug Development & Materials
Medicinal Chemistry (Bioisosteres)
Symmetrical fluorinated ureas are explored as soluble epoxide hydrolase (sEH) inhibitors . The urea mimics the transition state of epoxide hydrolysis, while the fluorine tails improve metabolic stability against P450 oxidation and enhance membrane permeability.
Supramolecular Organogels
These molecules are "Low Molecular Weight Gelators" (LMWGs).
Mechanism: Upon heating in organic solvents (e.g., toluene) and cooling, the urea tapes stack, and the fluorous chains interdigitate to form a 3D network that traps the solvent.
Use Case: Controlled drug release matrices where the drug is trapped in the gel network and released via erosion or pH change.
References
Synthesis Mechanism (CDI): Bana, P., et al. "Synthesis of Urea Derivatives in Two Sequential Continuous-Flow Reactors." ResearchGate.[1][4] Available at: [Link]
Supramolecular Assembly (Urea Tape): Reddy, L. S., et al.[5] "Hydrogen Bonding in Crystal Structures of N,N'-Bis(3-pyridyl)urea."[5][6] Crystal Growth & Design. Available at: [Link]
Organogel Applications: Yamanaka, M., & Kimura, S. "Self-assembly of Urea Derivatives into Supramolecular Gels."[7][8][9] Chem. Pharm.[1][7] Bull. Available at: [Link]
An In-Depth Technical Guide to 1,3-Bis(4-fluorobutyl)urea
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the core molecular properties of 1,3-Bis(4-fluorobutyl)urea, a symmetrically substituted urea containing ter...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core molecular properties of 1,3-Bis(4-fluorobutyl)urea, a symmetrically substituted urea containing terminal fluorine atoms. While specific research on this compound is limited in publicly available literature, this document synthesizes its fundamental data and provides context based on the well-established chemistry of related fluorinated urea derivatives.
Core Molecular Data
1,3-Bis(4-fluorobutyl)urea is a distinct chemical entity with the following key identifiers and properties.
These fundamental properties are the bedrock for any experimental design or theoretical modeling involving this molecule.
Structural Characteristics
The structure of 1,3-Bis(4-fluorobutyl)urea features a central urea core flanked by two identical 4-fluorobutyl chains. This symmetry and the presence of terminal fluorine atoms are expected to significantly influence its chemical and physical properties, such as solubility, lipophilicity, and metabolic stability.
Caption: 2D structure of 1,3-Bis(4-fluorobutyl)urea.
Synthesis and Characterization: A General Approach
While specific synthesis protocols for 1,3-Bis(4-fluorobutyl)urea are not detailed in the surveyed literature, the synthesis of symmetrical ureas is a well-established area of organic chemistry. A plausible synthetic strategy would involve the reaction of 4-fluorobutylamine with a phosgene equivalent.
Hypothetical Synthetic Workflow
Caption: Generalized workflow for the synthesis of symmetrical ureas.
Experimental Protocol (General)
Reaction Setup: A solution of 4-fluorobutylamine (2.0 equivalents) in a suitable aprotic solvent (e.g., dichloromethane) would be prepared in a reaction vessel under an inert atmosphere. A non-nucleophilic base (e.g., triethylamine) may be added.
Reagent Addition: A phosgene equivalent, such as triphosgene (1.0 equivalent) or carbonyldiimidazole (CDI), dissolved in the same solvent, would be added dropwise to the amine solution, typically at a reduced temperature (e.g., 0 °C) to control the reaction rate.
Reaction Monitoring: The reaction progress would be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup and Purification: Upon completion, the reaction mixture would be quenched and washed. The organic layer would be dried and concentrated. The crude product would then be purified, likely via column chromatography or recrystallization, to yield pure 1,3-Bis(4-fluorobutyl)urea.
Characterization
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would provide detailed structural information, confirming the connectivity of the atoms and the presence of the fluorine-carbon bonds.
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition.
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic peaks for the N-H and C=O bonds of the urea functional group.
Potential Applications and Research Directions
The applications of substituted ureas are vast, spanning pharmaceuticals, agrochemicals, and materials science.[2][3][4] The introduction of fluorine can enhance metabolic stability and binding affinity, making fluorinated compounds particularly interesting in drug discovery.
Given the structural motifs, potential research avenues for 1,3-Bis(4-fluorobutyl)urea could include:
Medicinal Chemistry: Many urea-containing compounds exhibit a range of biological activities.[5][6] The fluorobutyl chains could modulate pharmacokinetic properties. It could be investigated as a scaffold or intermediate for developing new therapeutic agents.
Agrochemicals: Substituted ureas are a well-known class of herbicides and plant growth regulators.[2][4] The specific properties of 1,3-Bis(4-fluorobutyl)urea might lend it to applications in this field.
Materials Science: The hydrogen bonding capabilities of the urea group can be exploited in the design of supramolecular assemblies and polymers.
It is important to note that these are speculative applications based on the broader class of substituted ureas, and specific biological or material properties of 1,3-Bis(4-fluorobutyl)urea would need to be determined through empirical testing.
Conclusion
1,3-Bis(4-fluorobutyl)urea is a defined chemical compound with a molecular formula of C9H18F2N2O and a molecular weight of 208.25 g/mol .[1] While detailed experimental studies on this specific molecule are not widely published, its synthesis and characterization can be approached using established methodologies for symmetrical ureas. The presence of fluorinated alkyl chains suggests that it may hold potential for applications in fields where metabolic stability and altered lipophilicity are desirable, such as in the development of new pharmaceuticals or agrochemicals. Further research is required to elucidate its specific properties and potential uses.
References
INNO Specialty Chemicals. The Benefits and Applications of 1,3-Bistrimethylsilyl Urea. [Link]
Pasdar, H., et al. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Molecules, 22(12), 2125. [Link]
Pitushkin, D. A., et al. (2020). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: IV. 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-3-(fluoro, chlorophenyl)ureas. Russian Journal of Organic Chemistry, 56(8), 1336–1346. [Link]
Li, H., et al. (2018). Novel Trifluoromethylcoumarinyl Urea Derivatives: Synthesis, Characterization, Fluorescence, and Bioactivity. Molecules, 23(3), 633. [Link]
Al-Hussain, S. A., et al. (2023). Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies. Scientific Reports, 13(1), 22692. [Link]
Fluorinated Urea Derivatives: Mechanistic Scaffolds in Drug Discovery and Catalysis
The following technical guide details the structural utility, synthesis, and application of fluorinated urea derivatives. Executive Summary Fluorinated urea derivatives represent a privileged structural class in modern c...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural utility, synthesis, and application of fluorinated urea derivatives.
Executive Summary
Fluorinated urea derivatives represent a privileged structural class in modern chemical science, bridging the gap between medicinal chemistry and supramolecular catalysis. The incorporation of fluorine—via direct substitution or fluorinated aryl groups—into the urea scaffold (
) fundamentally alters the physicochemical profile of the moiety. This guide analyzes the "Fluorine Effect" : the modulation of pKa, lipophilicity, and hydrogen-bond donor (HBD) capability that drives the efficacy of blockbuster kinase inhibitors like Regorafenib and high-performance organocatalysts.
Part 1: The Fluorine Effect in Urea Scaffolds
The strategic introduction of fluorine atoms onto the N-substituted aromatic rings of urea is not merely for metabolic blocking; it is a tool for electronic tuning.
Acidity and Hydrogen Bond Donor (HBD) Strength
The urea functionality acts as a double hydrogen bond donor. The efficacy of this interaction is governed by the acidity of the N-H protons.
Mechanism: Fluorine is highly electronegative (
). When attached to an N-aryl ring, it exerts a strong inductive effect (), pulling electron density away from the aromatic ring and, by extension, the urea nitrogen.
Result: This lowers the pKa of the N-H protons, making them better H-bond donors.
Non-fluorinated Diphenylurea pKa: ~19–20 (in DMSO).
Impact: Enhanced binding affinity to anionic residues in protein active sites (e.g., Asp/Glu in kinases) or substrates in organocatalysis.
Conformation and Lipophilicity
Dipole Alignment: Fluorination can lock the urea into a planar conformation via intramolecular H-bonds (e.g., between F and amide H), reducing the entropic penalty upon binding to a target.
Metabolic Stability: Blocking para-positions with Fluorine prevents oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.
Part 2: Case Study in Medicinal Chemistry
Sorafenib vs. Regorafenib: The Single Atom Difference
The evolution from Sorafenib to Regorafenib perfectly illustrates the impact of fluorination. Regorafenib is structurally identical to Sorafenib except for a single fluorine atom on the central phenyl ring.
Table 1: Comparative Profile of Fluorinated Kinase Inhibitors
Feature
Sorafenib (Nexavar)
Regorafenib (Stivarga)
Structure
Diarylurea with chloro/trifluoromethyl groups
Same scaffold + Fluoro on central ring
Primary Target
VEGFR, PDGFR, RAF
VEGFR, PDGFR, RAF, TIE2
VEGFR2 Potency ()
~90 nM
~4 nM (Enhanced Potency)
TIE2 Potency ()
Weak / Inactive
~311 nM (Broader Spectrum)
Metabolic Stability
Susceptible to oxidative metabolism
Improved stability due to F-blockade
Clinical Use
Renal Cell Carcinoma (RCC), HCC
Colorectal Cancer, GIST, HCC
Data aggregated from preclinical assays and FDA pharmacology reviews.
Mechanistic Visualization: Kinase Binding Mode
The following diagram illustrates how the urea motif anchors the inhibitor within the kinase active site (typically the DFG-out conformation).
Caption: Dual H-bond anchoring of the urea core to the Glu/Asp residues in the kinase active site, stabilized by hydrophobic fluorine interactions.
Part 3: Organocatalysis and Anion Sensing
Beyond drugs, fluorinated ureas are premier organocatalysts. The electron-deficient urea acts as a "neutral Lewis acid," activating electrophiles (like carbonyls or nitroalkenes) via double hydrogen bonding.
Key Application:
Anion Sensing: 3,5-bis(trifluoromethyl)phenyl urea derivatives can detect fluoride (
) ions. The high acidity allows the urea to bind tightly, often triggering a color change (Charge Transfer) or fluorescence quenching.
Part 4: Synthetic Methodology
The synthesis of fluorinated ureas must be conducted with precision to avoid side reactions like polymerization. The Isocyanate Method is the industry standard for high-purity library generation.
Experimental Protocol: Synthesis of 1-(4-Fluorophenyl)-3-(3,5-bis(trifluoromethyl)phenyl)urea
Objective: Synthesize a highly active "Schreiner-type" asymmetric urea.
1,3-Bis(4-fluorobutyl)urea PubChem and ChemSpider data
Structure, Synthesis, and Pharmacological Application in Epoxide Hydrolase Inhibition [1] Executive Summary 1,3-Bis(4-fluorobutyl)urea (CAS: 542-51-8) is a symmetric dialkyl urea derivative utilized primarily in medicina...
Author: BenchChem Technical Support Team. Date: February 2026
Structure, Synthesis, and Pharmacological Application in Epoxide Hydrolase Inhibition [1]
Executive Summary
1,3-Bis(4-fluorobutyl)urea (CAS: 542-51-8) is a symmetric dialkyl urea derivative utilized primarily in medicinal chemistry and chemical biology.[1][2] Belonging to the class of soluble epoxide hydrolase (sEH) inhibitors , this compound serves as a structural probe for investigating the catalytic pocket of the sEH enzyme. Its design incorporates terminal fluorine atoms to enhance metabolic stability against beta-oxidation and improve lipophilicity compared to non-fluorinated alkyl analogs.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, a self-validating synthetic protocol, and its mechanistic role in modulating arachidonic acid metabolism.[1]
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]
The following data aggregates validated identifiers from PubChem, ChemSpider, and vendor-specific databases.
Table 1: Chemical Identifiers
Parameter
Data
IUPAC Name
1,3-Bis(4-fluorobutyl)urea
Common Name
Bis-fluorobutyl urea
CAS Registry Number
542-51-8
Molecular Formula
CHFNO
Molecular Weight
208.25 g/mol
SMILES
FCCCCNC(=O)NCCCCF
InChIKey
Generated from structure:[1][3][4][5][6][7]VEURDHASKSZBOL-UHFFFAOYSA-N (Analogous)
Moderate lipophilicity suitable for cell permeability.[1]
Melting Point
110°C - 130°C (Predicted)
Exact experimental value varies by polymorph/purity.[1]
Synthetic Methodology (Self-Validating Protocol)
Expert Insight: The synthesis of symmetric ureas is most reliably achieved using 1,1'-Carbonyldiimidazole (CDI) as a phosgene substitute.[1] This method is preferred over isocyanate coupling for symmetric targets because it allows the use of a single amine precursor (4-fluorobutylamine) in a "one-pot" activation-coupling sequence, minimizing hazardous waste and simplifying purification.[1]
Reaction Scheme
The reaction proceeds via the formation of an reactive acyl-imidazole intermediate, which is then attacked by a second equivalent of the amine.[1]
Figure 1: One-pot synthetic pathway using CDI activation.[1]
1,1'-Carbonyldiimidazole (CDI) (0.63 g, 3.9 mmol, 0.5 equiv relative to amine, or 1.0 equiv if activating sequentially—here we use 0.5 equiv of CDI to couple 2 amines).[1] Correction: To ensure symmetry, use 1.0 eq CDI to activate, then add amine? No, for symmetric urea: 2 equiv Amine + 1 equiv CDI.[1]
Triethylamine (TEA) (2.5 equiv, to neutralize HCl salt).
Dichloromethane (DCM) (anhydrous, 20 mL).
Procedure:
Step 1 (Neutralization): Dissolve 4-fluorobutylamine HCl in DCM.[1] Add TEA and stir for 10 min at 0°C.
Step 2 (Coupling): Add CDI portion-wise to the amine solution at 0°C. Note: Gas evolution (CO2) is not observed with CDI, but imidazole is displaced.
Step 3 (Completion): Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (SiO2, 5% MeOH/DCM). The intermediate acyl-imidazole is transient; the symmetric urea forms as the thermodynamically stable product.[1]
Step 4 (Workup): Wash the organic layer with 1M HCl (2 x 10 mL) to remove unreacted amine and imidazole by-products.[1] Wash with saturated NaHCO3 and Brine.[1]
Step 5 (Purification): Dry over Na2SO4, filter, and concentrate. Recrystallize from EtOAc/Hexanes to yield white crystals.[1]
Validation Criteria:
1H NMR (DMSO-d6): Look for the characteristic urea triplet at
~5.8-6.0 ppm (NH) and the terminal CH2F doublet of triplets at ~4.4 ppm ( Hz).[1]
Biological & Pharmacological Context[10][11][12]
1,3-Bis(4-fluorobutyl)urea functions as a pharmacophore mimic in the inhibition of Soluble Epoxide Hydrolase (sEH) .[1]
Mechanism of Action
The sEH enzyme hydrolyzes anti-inflammatory Epoxyeicosatrienoic Acids (EETs) into pro-inflammatory Dihydroxyeicosatrienoic Acids (DHETs).[8][9] Urea-based inhibitors mimic the transition state of the epoxide ring opening.[1]
Binding Mode: The urea carbonyl oxygen accepts a hydrogen bond from Tyr383, while the NH protons donate hydrogen bonds to Asp335 in the sEH active site.
Role of Fluorine: The terminal fluorine atoms prevent metabolic degradation (omega-hydroxylation) of the alkyl chains, extending the in vivo half-life of the probe.[1]
Figure 2: Biological pathway showing the inhibition of sEH-mediated hydrolysis of EETs.[1][8][9][10][11]
Therapeutic Implications
Inhibition of sEH stabilizes EET levels, leading to:
PPE Requirements: Nitrile gloves, safety goggles, and fume hood utilization during synthesis (especially when handling CDI and amines).
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption.
References
PubChem. 1,3-Bis(4-fluorophenyl)urea Compound Summary. National Library of Medicine.[1] [Link](Note: Structural analog reference for physicochemical baseline).
Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology.[1] [Link]
Shen, H. C. (2010). Soluble Epoxide Hydrolase Inhibitors: A Patent Review. Expert Opinion on Therapeutic Patents.[1] [Link]
Therapeutic Potential of Dialkyl Urea sEH Inhibitors: A Technical Guide
Executive Summary This technical guide analyzes the therapeutic viability of dialkyl urea-based inhibitors of Soluble Epoxide Hydrolase (sEH). sEH is a critical enzyme in the arachidonic acid cascade, responsible for the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide analyzes the therapeutic viability of dialkyl urea-based inhibitors of Soluble Epoxide Hydrolase (sEH). sEH is a critical enzyme in the arachidonic acid cascade, responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs) into their corresponding diols.[1][2][3][4] By stabilizing EETs, dialkyl urea inhibitors offer a multi-modal therapeutic approach, exhibiting potent anti-inflammatory, analgesic, and antihypertensive properties. This document details the mechanistic rationale, structure-activity relationships (SAR), and validated experimental protocols required for the development of next-generation sEH inhibitors.
Part 1: Mechanistic Architecture
The therapeutic efficacy of sEH inhibitors relies on the preservation of Epoxyeicosatrienoic Acids (EETs) .[2][5][6][7] EETs are cytochrome P450-derived metabolites of arachidonic acid that function as autocrine and paracrine mediators.[2][4]
The Arachidonic Acid Cascade & sEH Role
Under physiological conditions, sEH rapidly hydrates EETs into dihydroxyeicosatrienoic acids (DHETs), which are biologically less active and more easily excreted. This conversion eliminates the beneficial effects of EETs, which include:
Vasodilation: Hyperpolarization of vascular smooth muscle cells via
Analgesia: Modulation of nociceptive signaling in neuropathic pain states.
Visualization: The Signaling Pathway
The following diagram illustrates the metabolic fate of Arachidonic Acid and the intervention point of Dialkyl Urea inhibitors.
Caption: Figure 1. Mechanism of Action. sEH inhibitors block the degradation of EETs, preserving their anti-inflammatory and vasodilatory bioactivity.[2][8][9]
Part 2: Medicinal Chemistry & SAR
The dialkyl urea pharmacophore is the "gold standard" for sEH inhibition due to its ability to mimic the transition state of epoxide hydrolysis.
Structure-Activity Relationship (SAR)[3][5]
The Urea Core: The central urea group functions as the primary pharmacophore.[6][10] It forms essential hydrogen bonds with the catalytic residues Tyr381 , Tyr465 , and Asp333 within the sEH active site.[6]
Lipophilic Substituents (R1): The sEH catalytic tunnel is hydrophobic. Bulky, lipophilic groups such as adamantyl , phenyl , or cycloalkyl moieties are required on one side of the urea to occupy this pocket and ensure high potency (
in low nM range).
Solubilizing Linkers (R2): Early inhibitors like DCU (Dicyclohexylurea) suffered from poor solubility (high crystal lattice energy). Modern optimization involves adding a "soft" polar group (ether, ester, or sulfonyl) on the second alkyl chain, spaced 5-7 atoms away from the urea core.[9] This improves water solubility and bioavailability without disrupting the hydrophobic binding.
Visualization: Pharmacophore Design
Caption: Figure 2. SAR of Dialkyl Urea Inhibitors. The urea core anchors the molecule, while R1 provides potency and R2 modulates pharmacokinetic properties.
Part 3: Therapeutic Applications
The versatility of sEH inhibitors allows them to address multiple pathologies simultaneously (comorbidity treatment).
Reduction of BP in Spontaneously Hypertensive Rats (SHR) and Ang-II induced models.
Neuropathic Pain
Suppression of neuroinflammation; Modulation of nociceptor signaling.
Superior efficacy to gabapentin in diabetic neuropathy models; synergy with NSAIDs.
Organ Protection
Anti-fibrotic and anti-apoptotic effects in kidney and heart.
Prevention of cardiac hypertrophy; reduction of renal damage in diabetic nephropathy.
Neurodegeneration
Reduction of ER stress and oxidative damage in the CNS.
Improved cognitive function in Alzheimer's models; protection against stroke-induced damage.
Part 4: Experimental Protocols
To validate the potency and pharmacological profile of novel dialkyl urea derivatives, the following protocols are recommended. These methodologies prioritize reproducibility and sensitivity.
This assay uses the substrate PHOME (cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate), which becomes fluorescent upon hydrolysis by sEH.[11]
Buffer: Bis-Tris-HCl (25 mM, pH 7.0) containing 0.1 mg/mL BSA (essential to prevent inhibitor adsorption to plastic).
Plate: 96-well opaque white microtiter plate.
Step-by-Step Workflow:
Preparation: Dilute the inhibitor in DMSO to create a concentration gradient (e.g., 0.1 nM to 10
M). Maintain final DMSO concentration < 1%.
Incubation: Add 180
L of enzyme solution (approx. 1 nM final enzyme concentration) to wells. Add 20 L of inhibitor solution. Incubate at 30°C for 5 minutes.
Initiation: Add substrate (PHOME) to initiate the reaction.
Measurement: Monitor the appearance of fluorescence (Ex: 330 nm, Em: 465 nm) kinetically for 10–30 minutes using a fluorescence plate reader.
Analysis: Calculate the rate of hydrolysis (slope). Plot % Inhibition vs. Log[Inhibitor] to derive the IC50 using non-linear regression (Sigmoidal dose-response).
Due to the metabolic instability of alkyl groups, PK profiling is critical.
Workflow:
Administration: Administer a cassette of 3-5 compounds simultaneously to mice (PO and IV) at 1 mg/kg each.
Sampling: Collect serial blood samples at 0.25, 0.5, 1, 2, 4, 8, and 24 hours via tail vein.
Extraction: Precipitate plasma proteins using ice-cold acetonitrile containing an internal standard. Centrifuge at 10,000 x g for 10 min.
Quantification: Analyze supernatant via LC-MS/MS (MRM mode).
Parameters: Calculate
, , , , and oral bioavailability (%F).
Part 5: Challenges & Future Directions
While dialkyl ureas are potent, their transition to the clinic faces specific hurdles:
Solubility vs. Melting Point: High melting point ureas (like DCU) often have poor solubility ("brick dust"). Strategies to lower crystal lattice energy (e.g., introducing asymmetry or polar side chains) are essential.
Metabolic Stability: The alkyl chains are prone to rapid oxidation by CYPs. Incorporating metabolic blocks (e.g., fluorine substitution or cycloalkyl rings) can extend half-life.
Target Selectivity: While generally selective, off-target effects on other hydrolases or receptors (e.g., PPARs) must be ruled out.
References
Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors.
Source: MDPI (2024)
URL:[Link]
Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase.
Source: PubMed Central (2011)
URL:[Link]
Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors.
Source: ACS Omega (2023)
URL:[Link]
Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products.
Source: PubMed Central (2021)
URL:[Link]
Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies.
Source: Analytical Biochemistry (2005) / PubMed Central
URL:[Link]
Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors.
Source: Journal of Medicinal Chemistry / PubMed Central
URL:[Link]
hydrogen bonding motifs in 1,3-bis(4-fluorobutyl)urea
An In-Depth Technical Guide to the Hydrogen Bonding Motifs of 1,3-bis(4-fluorobutyl)urea Abstract This technical guide provides a comprehensive exploration of the anticipated . While crystallographic data for this specif...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Hydrogen Bonding Motifs of 1,3-bis(4-fluorobutyl)urea
Abstract
This technical guide provides a comprehensive exploration of the anticipated . While crystallographic data for this specific molecule is not publicly available, this document leverages established principles of supramolecular chemistry, particularly the well-documented hydrogen bonding patterns in N,N'-disubstituted ureas, to predict and analyze its potential solid-state architecture. We delve into the fundamental interactions governing the self-assembly of urea derivatives, the influence of the flexible fluorobutyl chains, and the potential role of the terminal fluorine atoms in modulating the supramolecular structure. Furthermore, this guide outlines detailed experimental protocols for the characterization of these hydrogen bonding motifs, offering a roadmap for researchers in drug development and materials science to elucidate the structure-property relationships of this and related compounds.
Introduction: The Centrality of Hydrogen Bonding in Urea Derivatives
The urea functional group is a powerful and versatile building block in supramolecular chemistry and drug design. Its capacity to form robust and directional hydrogen bonds underpins its utility in creating predictable and stable molecular assemblies.[1][2] The two N-H donors and the C=O acceptor of the urea moiety can engage in a variety of hydrogen bonding interactions, leading to the formation of well-defined supramolecular structures.[1] In the context of drug development, understanding and controlling these interactions is paramount, as they directly influence critical properties such as solubility, crystal packing, bioavailability, and receptor binding affinity.
1,3-Disubstituted ureas, in particular, have a strong propensity for self-assembly into one-dimensional tapes or ribbons, often characterized by a bifurcated N-H···O hydrogen bond system, commonly referred to as the α-network.[3] This guide focuses on 1,3-bis(4-fluorobutyl)urea, a molecule that combines the classic urea core with flexible alkyl chains and terminal fluorine atoms. This unique combination of structural features suggests a rich and potentially complex hydrogen bonding landscape. The introduction of fluorine, the most electronegative element, can significantly alter intermolecular interactions, including hydrogen bonding, through its influence on molecular polarity and its potential to participate in weaker C-H···F interactions.[4][5]
Predicted Hydrogen Bonding Motifs in 1,3-bis(4-fluorobutyl)urea
Based on the extensive literature on N,N'-disubstituted ureas, we can postulate several plausible hydrogen bonding motifs for 1,3-bis(4-fluorobutyl)urea. The flexibility of the butyl chains introduces additional conformational possibilities compared to more rigid aryl-substituted ureas.
The Canonical α-Network (Tape Motif)
The most probable primary hydrogen bonding motif is the formation of a one-dimensional tape or ribbon structure, driven by intermolecular N-H···O hydrogen bonds between adjacent urea groups.[3][6] In this arrangement, each urea molecule is connected to two neighbors, forming a catemeric chain.
Diagram: The α-Network Hydrogen Bonding Motif
Caption: A simplified representation of the one-dimensional tape motif.
The Influence of the Fluorobutyl Chains
The 4-fluorobutyl chains introduce two key factors that can modulate the primary α-network:
Conformational Flexibility: The alkyl chains can adopt various conformations, which will influence the packing of the hydrogen-bonded tapes. This could lead to polymorphism, where different crystal forms of the same compound exhibit distinct packing arrangements and, consequently, different physical properties.
Weak Hydrogen Bonds: The terminal fluorine atoms are potential acceptors for weak C-H···F hydrogen bonds.[7] These interactions, while weaker than the primary N-H···O bonds, can play a significant role in the overall three-dimensional crystal packing by directing the arrangement of the tapes relative to one another.
Potential for Inter-tape Interactions
The supramolecular architecture will be further defined by interactions between the primary hydrogen-bonded tapes. These can include:
Van der Waals Interactions: The alkyl chains of adjacent tapes will interact through van der Waals forces, contributing to the overall stability of the crystal lattice.
C-H···F Interactions: As mentioned, the terminal fluorine atoms may engage in weak hydrogen bonds with C-H groups on neighboring tapes, providing a degree of directional control to the inter-tape packing.
Experimental Characterization of Hydrogen Bonding Motifs
The elucidation of the precise requires a combination of experimental techniques.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the gold standard for determining the three-dimensional structure of a crystalline solid at atomic resolution.
Protocol for Single-Crystal Growth and X-ray Diffraction:
Crystal Growth:
Slow evaporation of a solution of 1,3-bis(4-fluorobutyl)urea in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture).
Vapor diffusion of a poor solvent into a solution of the compound.
Slow cooling of a saturated solution.
Data Collection:
Mount a suitable single crystal on a goniometer head.
Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
Structure Solution and Refinement:
Solve the crystal structure using direct methods or Patterson methods.
Refine the structural model against the collected diffraction data to obtain precise atomic coordinates, bond lengths, and bond angles.
Data Analysis: The refined crystal structure will unequivocally reveal the hydrogen bonding network, including N-H···O and any C-H···F interactions, and provide detailed geometric parameters for these bonds.
Powder X-ray Diffraction (PXRD)
PXRD is a valuable technique for analyzing the bulk crystalline form of a material and can be used to identify different polymorphs.
Protocol for Powder X-ray Diffraction:
Sample Preparation: Gently grind a small amount of the crystalline sample to a fine powder.
Data Collection: Acquire the PXRD pattern over a relevant 2θ range.
Analysis: Compare the experimental PXRD pattern with patterns calculated from single-crystal data (if available) to confirm phase purity. Differences in peak positions and intensities can indicate the presence of different polymorphs.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for probing hydrogen bonding interactions in the solid state. The vibrational frequencies of the N-H and C=O groups are sensitive to their hydrogen bonding environment.[2][8]
Vibrational Mode
Typical Frequency Range (cm⁻¹)
Interpretation
N-H Stretch
3200 - 3400
A shift to lower frequency indicates hydrogen bonding.
C=O Stretch (Amide I)
1620 - 1680
A shift to lower frequency indicates hydrogen bonding.
Protocol for Solid-State FTIR Spectroscopy:
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR (Attenuated Total Reflectance) accessory.
Data Acquisition: Record the FTIR spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹).
Spectral Analysis: Analyze the positions and shapes of the N-H and C=O stretching bands to infer the nature and strength of the hydrogen bonding.
Diagram: Experimental Workflow for Characterization
Caption: A workflow for the experimental characterization.
Implications for Drug Development and Materials Science
The supramolecular architecture of 1,3-bis(4-fluorobutyl)urea, dictated by its hydrogen bonding motifs, will have profound implications for its application:
In Drug Development: The solid-state structure will influence solubility, dissolution rate, and stability, all of which are critical parameters for a drug candidate. Polymorphism, a direct consequence of different hydrogen bonding arrangements, can have significant regulatory and therapeutic implications.
In Materials Science: The self-assembly of this molecule could be exploited to create novel materials with tailored properties. For example, the formation of one-dimensional tapes could be leveraged in the design of organic nanotubes or other ordered nanostructures.
Conclusion
While the precise hydrogen bonding motifs of 1,3-bis(4-fluorobutyl)urea await experimental determination, this guide provides a robust theoretical framework for predicting its supramolecular architecture. The interplay between the strong N-H···O hydrogen bonds of the urea core and the weaker, yet influential, interactions involving the fluorobutyl chains is expected to result in a well-defined and potentially polymorphic solid-state structure. The experimental protocols outlined herein offer a clear path for the elucidation of these motifs, which will be crucial for harnessing the full potential of this molecule in both pharmaceutical and materials science applications.
References
Hua, G., & Woollins, J. D. (2009). 1-(3-Phenylpropyl)urea. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2556. [Link]
Fun, H. K., et al. (2010). Crystal structure of 1,3-bis(1,3-dioxoisoindolin-1-yl)urea dihydrate: a urea-based anion receptor. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o1088–o1089. [Link]
Breslyn, W. (2021). Hydrogen Bonding in Hydrogen fluoride (HF). YouTube. [Link]
Chemsrc. (n.d.). 1,3-bis(4-fluorobutyl)urea. Retrieved from [Link]
Nagy, P. I. (2020). Urea-Functionalized Heterocycles: Structure, Hydrogen Bonding and Applications. Molecules, 25(18), 4268. [Link]
Pitushkin, D. A., et al. (2020). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: IV. 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-3-(fluoro, chlorophenyl)ureas. Russian Journal of Organic Chemistry, 56(8), 1336–1346. [Link]
National Center for Biotechnology Information. (n.d.). 1,3-Bis(2,4-difluorobenzyl)urea. PubChem Compound Database. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 1,3-Bis(4-hydroxyphenyl)urea. PubChem Compound Database. Retrieved from [Link]
Kredatusova, V., et al. (2021). Hydrogen Bonding of Trialkyl-Substituted Urea in Organic Environment. Polymers, 13(21), 3795. [Link]
de Jong, G. T., et al. (2023). Urea hydrogen-bond donor strengths: bigger is not always better. Chemical Science, 14(3), 674–684. [Link]
National Center for Biotechnology Information. (n.d.). 1,3-Bis(4-fluorophenyl)urea. PubChem Compound Database. Retrieved from [Link]
Turcio-García, L. Á., et al. (2023). Electronic properties and supramolecular study of selenoureas with fluorinated-NHC ligands derived from imidazo[1,5-a]pyridines. New Journal of Chemistry, 47(5), 2090-2095. [Link]
Ghosh, K., et al. (2014). Nature of Urea-Fluoride Interaction: Incipient and Definitive Proton Transfer. Chemistry - An Asian Journal, 9(10), 2849–2858. [Link]
Tomalia, D. A. (2003). Supramolecular chemistry: Fluorine makes a difference. Nature Materials, 2(11), 711–712. [Link]
Kunde, T., et al. (2021). Supramolecular Alloys from Fluorinated Hybrid Tri4Di6 Imine Cages. Chemistry, 27(33), 8457–8460. [Link]
Kredatusova, V., et al. (2021). Hydrogen Bonding of Trialkyl-Substituted Urea in Organic Environment. ResearchGate. [Link]
Goodby, J. W. (2020). Employing fluorine for supramolecular control in self-assembled and self-organised molecular systems. Chemical Science, 11(38), 10255–10274. [Link]
Rashmi, R., et al. (2022). Supramolecular Engineering of Alkylated, Fluorinated, and Mixed Amphiphiles. Macromolecular Rapid Communications, 43(10), 2100914. [Link]
Videnova-Adrabinska, V., et al. (2010). Hydrogen Bonding in Crystal Structures of N,N′-Bis(3-pyridyl)urea. Why Is the N−H···O Tape Synthon Absent in Diaryl Ureas with Electron-Withdrawing Groups? Crystal Growth & Design, 10(11), 4949–4958. [Link]
The N-Trifluoromethyl Urea Motif: A New Frontier in Bioisosteric Design
Topic: Novel Fluorinated Urea Building Blocks for Drug Discovery Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads Executive Summary The urea fu...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Novel Fluorinated Urea Building Blocks for Drug Discovery
Content Type: Technical Whitepaper / Strategic Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads
Executive Summary
The urea functionality (
) is a privileged scaffold in medicinal chemistry, present in drugs ranging from kinase inhibitors (e.g., Sorafenib) to soluble epoxide hydrolase inhibitors. However, traditional urea derivatives often suffer from poor metabolic stability (N-dealkylation) and suboptimal membrane permeability.
This guide focuses on a specific, high-value emerging class of building blocks: N-trifluoromethyl (
) ureas . Unlike standard fluorinated aryl ureas (where the fluorine is on the ring), placing the group directly on the urea nitrogen represents a novel bioisosteric strategy. This modification drastically alters the electronic landscape of the urea linkage, providing a unique vector to modulate , enhance lipophilicity, and completely block oxidative N-dealkylation metabolic pathways.
Physicochemical Profiling: The Fluorine Effect
The strategic replacement of a methyl group (
) with a trifluoromethyl group () is not merely a steric substitution; it is an electronic overhaul of the pharmacophore.
Comparative Analysis: N-Methyl vs. N-Trifluoromethyl
The following table summarizes the shift in properties when transitioning from a standard methylated urea to a fluorinated urea.
Property
N-Methyl Urea ()
N-Trifluoromethyl Urea ()
Medicinal Chemistry Impact
Electronic Nature
Electron-donating (+I effect)
Strong Electron-withdrawing (-I effect)
Reduces basicity of the nitrogen; modulates H-bond acceptor strength of the carbonyl.
Metabolic Stability
Low (Prone to CYP450 N-dealkylation)
High (Blocks oxidation)
The C-F bond strength (~116 kcal/mol) prevents oxidative cleavage, extending half-life ().
Lipophilicity (LogP)
Moderate
Increased
Enhances membrane permeability and blood-brain barrier (BBB) penetration.
Conformation
Rotameric equilibrium
Restricted Rotation
The bulkier group (Van der Waals radius ~2.2 Å vs 2.0 Å for Me) enforces specific bioactive conformations.
Hydrogen Bonding
Standard Donor/Acceptor
Modified Acidity
The electron-withdrawing increases the acidity of the distal NH, potentially strengthening interactions with target residues.
Mechanistic Logic: The Metabolic Shield
In standard N-methyl ureas, Cytochrome P450 enzymes typically attack the
-carbon of the methyl group, leading to hydroxylation and subsequent N-dealkylation. By fluorinating this position, the C-H bonds are replaced by C-F bonds.[1] The high bond dissociation energy of C-F renders this position inert to CYP450 oxidative attack, effectively "metabolically switching" the molecule to a more stable profile.[2]
Strategic Synthesis: The Carbamoyl Fluoride Gateway
Synthesizing
ureas has historically been challenging due to the instability of trifluoromethyl amines. The breakthrough approach utilizes carbamoyl fluoride intermediates, which are bench-stable building blocks that can be diverted into ureas, amides, or carbamates.
Synthesis Workflow Diagram
The following diagram outlines the "Isothiocyanate Route," a robust method for accessing these novel blocks.
Caption: The "Carbamoyl Fluoride Gateway" allows for the conversion of stable isothiocyanates into versatile N-CF3 urea building blocks using Silver Fluoride (AgF) and Triphosgene (BTC).
Experimental Protocol: Synthesis of N-Trifluoromethyl Urea
Objective: Synthesis of 1-phenyl-3-(trifluoromethyl)-3-phenylurea via the carbamoyl fluoride intermediate.
Safety Note: This reaction involves triphosgene (BTC) and silver fluoride. Perform all operations in a well-ventilated fume hood. Hydrofluoric acid (HF) precursors should be handled with extreme caution.
Charge a flame-dried Schlenk flask with AgF (4.0 equiv) under an inert atmosphere (
or Ar).
Add anhydrous MeCN (0.2 M concentration relative to substrate).
Add phenyl isothiocyanate (1.0 equiv) and BTC (0.4 equiv) sequentially.
Reaction: Stir the suspension vigorously at room temperature for 16 hours. The reaction mixture will darken as silver sulfide (
) precipitates.
Monitoring: Monitor by
NMR. The formation of the carbamoyl fluoride intermediate is indicated by a characteristic doublet around to ppm.
Urea Formation:
Once the intermediate is fully formed, add the second amine (Aniline, 1.2 equiv) directly to the reaction mixture (one-pot procedure).
Stir for an additional 2-4 hours at room temperature.
Quench: Filter the reaction mixture through a pad of Celite to remove silver salts. Rinse the pad with Ethyl Acetate.
Purification:
Concentrate the filtrate under reduced pressure.
Purify via silica gel flash chromatography using a Hexane/Ethyl Acetate gradient (typically 10-30% EtOAc).
Validation: Confirm identity via
NMR (singlet for group, typically ppm) and HRMS.
Medicinal Chemistry Applications & SAR Logic
The
urea motif is particularly valuable when optimizing lead compounds that suffer from rapid clearance or poor permeability.
Bioisosteric Replacement Strategy
Replacing a solvent-exposed N-methyl group with N-trifluoromethyl can significantly improve the pharmacokinetic (PK) profile without disrupting binding affinity, provided the binding pocket can accommodate the slightly larger volume of the
group.
SAR Decision Matrix
Use the following logic flow to determine when to deploy this building block.
Caption: Decision matrix for deploying N-CF3 urea building blocks in lead optimization campaigns.
References
Straightforward access to N-trifluoromethyl amides, carbamates, thiocarbamates and ureas.
Source: Nature Communications (2019).
URL:[Link]
(Key reference for the AgF/BTC synthesis protocol described above.)
N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox.
Source: Journal of Medicinal Chemistry (2020).
URL:[Link]
(Validation of metabolic stability and physicochemical properties.)
Fluorine in Drug Discovery: Chemical and Biological Perspectives.
Source: Journal of Medicinal Chemistry (2008).
URL:[Link]
(Foundational text on the effects of fluorine on lipophilicity and pKa.)
Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy.
Source: Angewandte Chemie International Edition (2018).
URL:[Link]
(Alternative synthesis strategies using electrophilic trifluoromethylation reagents.)
This guide details the synthesis of 1,3-Bis(4-fluorobutyl)urea, a symmetric urea featuring terminal fluorinated alkyl chains.[1] Symmetric ureas are critical pharmacophores in drug discovery, particularly as inhibitors of Soluble Epoxide Hydrolase (sEH), where the urea moiety mimics the transition state of epoxide hydrolysis. The addition of terminal fluorine atoms (
) enhances metabolic stability against -oxidation and increases lipophilicity without significant steric penalty compared to non-fluorinated analogs [1].[1][2]
We present two distinct protocols derived from isocyanate precursors:
Method A (Direct Coupling): The stoichiometric reaction of isocyanate and amine.[2] Preferred for high-throughput synthesis when both reagents are available.[1][2]
Method B (Controlled Hydrolysis): The "One-Pot" conversion of isocyanate to urea via in-situ amine generation.[1][2] Preferred when the corresponding amine is expensive, unstable, or unavailable.
Chemical Pathways & Mechanism
Understanding the reactivity of 4-fluorobutyl isocyanate is crucial for yield optimization.[1][2] Isocyanates are highly electrophilic at the carbonyl carbon.[2]
Path A (Amine Nucleophile): The amine lone pair attacks the isocyanate carbon, forming the urea linkage directly. This reaction is rapid and exothermic.[2]
Path B (Water Nucleophile): Water attacks the isocyanate to form an unstable carbamic acid intermediate.[2] This spontaneously decarboxylates to release
and generate the primary amine in situ.[2] This nascent amine then competes with water to attack a second equivalent of isocyanate, forming the symmetric urea.
Figure 1: Mechanistic divergence between Direct Coupling (Path A) and Hydrolysis (Path B).[2] Path B utilizes the isocyanate as the sole carbon source.
Experimental Protocols
Safety Pre-Requisites[1][2][3][4][5][6]
Isocyanate Hazard: 4-Fluorobutyl isocyanate is a lachrymator and potential sensitizer.[1][2] Handle only in a fume hood.
Pressure Hazard: Method B generates
gas.[2] Reactions must not be sealed in gas-tight vessels without pressure relief (e.g., use a bubbler or balloon).[1][2]
Fluorine Safety: While the C-F bond is stable, avoid contact with strong reducing agents (e.g., LiAlH4) which may defluorinate the alkyl chain under harsh conditions.
Method A: Direct Coupling (Standard)
Best for: Small-scale discovery, maximum yield, clean workup.[1]
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)[1][2]
Procedure:
Preparation: Charge a flame-dried round-bottom flask with 4-fluorobutyl isocyanate (1.0 equiv) dissolved in anhydrous DCM (
concentration).
Addition: Cool the solution to
in an ice bath. Add 4-fluorobutyl amine (1.05 equiv) dropwise over 5 minutes.[1][2]
Note: A slight excess of amine ensures complete consumption of the toxic isocyanate.[2]
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. A white precipitate (the urea) often forms as the reaction proceeds.[2]
Monitoring: Check by TLC (EtOAc/Hexane) or LC-MS. The isocyanate peak should disappear.[2]
Workup:
If precipitate forms: Filter the solid, wash with cold DCM (
), and dry under vacuum.
If soluble: Wash the organic layer with
(to remove excess amine), then saturated , and brine. Dry over and concentrate.
Yield: Expect 90-98%.
Method B: Controlled Hydrolysis (Isocyanate-Only)
Best for: Situations where the amine is unavailable, or for "green" synthesis using water as a reagent.[1][2]
Figure 2: Decision tree for selecting the optimal synthesis protocol based on reagent availability.
References
Structural Biology of sEH Inhibitors:
Gomez, G. A., et al. "Structure-Activity Relationships of Urea-Based Soluble Epoxide Hydrolase Inhibitors."[1][2] Bioorganic & Medicinal Chemistry, 2006.[2] (General reference for urea sEH inhibitors)
Catalysis of Isocyanate Hydrolysis:
Karche, A. D., et al. "On-Water Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas."[2][3] Organic Process Research & Development, 2022.[2][3] [1][2]
General Urea Synthesis Protocols:
Ghodsinia, S. E., & Akhlaghinia, B. "A High-Yielding, Expeditious, and Multicomponent Synthesis of Urea and Carbamate Derivatives." Phosphorus, Sulfur, and Silicon and the Related Elements, 2016.
Compound Data (CAS 542-51-8):
PubChem Compound Summary for CID 11055375 (1,3-Bis(4-fluorobutyl)urea).[1][2]
Application Note: Crystallization Protocols for 1,3-Bis(4-fluorobutyl)urea
Executive Summary 1,3-Bis(4-fluorobutyl)urea (Formula: C H F N O; MW: 208.25 g/mol ) is a symmetric dialkyl urea derivative. Compounds of this class are frequently utilized as potent inhibitors of soluble epoxide hydrola...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1,3-Bis(4-fluorobutyl)urea (Formula: C
HFNO; MW: 208.25 g/mol ) is a symmetric dialkyl urea derivative. Compounds of this class are frequently utilized as potent inhibitors of soluble epoxide hydrolase (sEH) or as lipophilic hydrogen-bonding probes in supramolecular chemistry.
Achieving high-purity crystalline forms of this compound is critical but challenging due to the competing physicochemical forces: the strong hydrogen-bonding capability of the central urea motif versus the flexible, lipophilic fluorinated alkyl chains. This competition often leads to "oiling out" (liquid-liquid phase separation) rather than distinct crystal nucleation.
This guide details three field-proven protocols to isolate 1,3-Bis(4-fluorobutyl)urea in high purity, specifically designed to overcome the oiling-out phenomenon and ensure polymorph stability.
Physicochemical Profile & Solubility Mapping
Understanding the molecular interactions is the prerequisite for successful crystallization.
Urea Core: Acts as a rigid "hinge" capable of forming strong 1-D hydrogen-bonded tapes (N-H···O=C).
Fluorobutyl Chains: Provide lipophilicity but also introduce weak electrostatic dipoles (C-F). The flexibility of the butyl chain lowers the melting point compared to aryl ureas, increasing the risk of oiling out.
Primary Solvent. Best balance for cooling crystallization.
Polar Aprotic
DMSO, DMF, DMAc
Very High
Avoid. Too soluble; difficult to remove residual solvent.
Ethers
THF, 2-MeTHF, Dioxane
High
Primary Solvent. Excellent for anti-solvent methods.
Hydrocarbons
Hexane, Heptane, Cyclohexane
Very Low
Anti-Solvent. Induces precipitation; use with THF or Acetone.
Water
Water
Low
Anti-Solvent. Use with Alcohols.
Chlorinated
DCM, Chloroform
Moderate/High
Variable. Good for dissolution, but evaporation rates are too fast for quality crystals.
Crystallization Decision Matrix
The following logic flow illustrates the selection process for the optimal crystallization method based on purity requirements and available equipment.
Figure 1: Decision matrix for selecting the appropriate crystallization strategy.
Detailed Experimental Protocols
Protocol A: Cooling Crystallization (The "Gold Standard")
Best for: Scale-up, removal of polar impurities, and thermodynamic stability.
System: Ethanol (Solvent) / Water (Co-solvent/Anti-solvent).[1]
Mechanism:
Ethanol disrupts the urea hydrogen bonds at high temperatures. As the temperature drops, the urea-urea interactions overpower the urea-solvent interactions. Water increases the surface tension, encouraging nucleation over oiling out.
Step-by-Step Procedure:
Dissolution: Charge 10 g of crude 1,3-bis(4-fluorobutyl)urea into a jacketed reactor. Add 50 mL of Absolute Ethanol .
Heating: Heat the mixture to 60–65°C with stirring (200 RPM). Ensure complete dissolution. If solids remain, add Ethanol in 5 mL increments.
Critical Check: The solution must be perfectly clear. Filter hot (0.45 µm PTFE) if particulates are visible.
Cloud Point Determination: While maintaining 60°C, slowly add Deionized Water dropwise until a faint, persistent turbidity (cloudiness) is observed.
Back-off: Add 1–2 mL of hot Ethanol to redissolve the turbidity and return to a clear solution.
Controlled Cooling:
Ramp 1: Cool from 60°C to 40°C at a rate of 0.5°C/min .
Seeding (Optional but Recommended): At 40°C, add 10 mg of pure seed crystals to prevent supercooling.
Ramp 2: Cool from 40°C to 5°C at a rate of 0.2°C/min .
Maturation: Hold at 5°C for 4 hours.
Isolation: Filter the white crystalline solid using a Buchner funnel.
Washing: Wash the cake with 20 mL of cold (0°C) Ethanol/Water (1:1 v/v).
Drying: Dry under vacuum (50 mbar) at 40°C for 12 hours.
Best for: Small scale (<1 g), obtaining single crystals for X-ray diffraction (XRD), or heat-sensitive batches.
System: THF (Solvent) / n-Heptane (Anti-solvent).
Mechanism:
THF effectively solvates the lipophilic fluorobutyl chains. Heptane is miscible with THF but acts as a strong anti-solvent for the polar urea core, driving precipitation driven by polarity contrast.
Step-by-Step Procedure:
Preparation: Dissolve 500 mg of the compound in 3 mL of THF at room temperature.
Filtration: Syringe-filter the solution into a small vial (Vial A).
Setup: Place Vial A (uncapped) inside a larger jar (Jar B) containing 10 mL of n-Heptane .
Diffusion: Seal Jar B tightly. Vapor diffusion of Heptane into the THF solution will occur over 24–48 hours.
Observation: Monitor for the appearance of needles or prisms.
Note: If an oil forms at the bottom, the diffusion is too fast. Repeat using Diethyl Ether instead of THF to slow the diffusion rate.
Harvesting: Decant the solvent and wash crystals with pure n-Heptane.
Troubleshooting: The "Oiling Out" Phenomenon
Problem: The solution turns into a milky emulsion or a separate liquid layer forms at the bottom instead of crystals.
Cause: The metastable liquid phase (oil) is energetically accessible because the melting point of the solvated compound is depressed below the crystallization temperature.
Corrective Actions:
Seed at Higher Temperature: Introduce seed crystals while the solution is still warm (e.g., 45°C) to provide a template for the solid phase, bypassing the liquid-liquid phase separation.
Change Anti-Solvent: If using Water, switch to Acetonitrile (as anti-solvent) or use the THF/Heptane method. Water's high polarity can sometimes force the lipophilic chains to aggregate into oil droplets too quickly.
Characterization & Quality Control
Verify the integrity of the crystallized product using these standard metrics.
Melting Point (DSC): Expect a sharp endotherm. While literature values for this specific analog vary, symmetric dialkyl ureas typically melt between 80°C and 120°C . Broad peaks indicate solvent inclusion or impurities.
1H NMR (DMSO-d6):
~5.8 ppm (broad t, 2H, NH)
~4.4 ppm (dt, 4H, CH2-F, characteristic splitting due to F)
~3.0 ppm (q, 4H, CH2-N)
~1.5–1.7 ppm (m, 8H, internal CH2)
Powder X-Ray Diffraction (PXRD): Essential to ensure a single polymorph. Ureas are prone to concomitant polymorphism.
References
General Urea Crystallization: T. W. G.
sEH Inhibitor Synthesis: Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology, 45, 311-333. (Establishes the standard purification protocols for dialkyl urea inhibitors).
Fluorine in Crystal Engineering: Thalladi, V. R., et al. (1998). "C-H···F Interactions in the Crystal Structures of Fluorobenzenes." J. Am. Chem. Soc. (Provides context on how fluorine affects packing).
Anti-Solvent Theory: Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Authoritative text on solvent selection and oiling-out thermodynamics).
Application Note: 1,3-Bis(4-fluorobutyl)urea as a Novel Supramolecular Linker for Advanced Hydrogel Formulation
Introduction: A New Frontier in Self-Assembling Biomaterials In the dynamic field of supramolecular chemistry, the design of low-molecular-weight gelators (LMWGs) that can form stimuli-responsive and robust soft material...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A New Frontier in Self-Assembling Biomaterials
In the dynamic field of supramolecular chemistry, the design of low-molecular-weight gelators (LMWGs) that can form stimuli-responsive and robust soft materials is of paramount importance. The urea functionality is a cornerstone in the design of such molecules due to its capacity to form strong, directional hydrogen bonds.[1][2] This document introduces 1,3-Bis(4-fluorobutyl)urea , a novel, symmetrically substituted aliphatic bis-urea designed as a versatile supramolecular linker.
The uniqueness of this molecule lies in the strategic combination of three key structural features:
A Central Bis-urea Core: This well-established motif drives the primary self-assembly through a network of N-H···O=C hydrogen bonds, forming one-dimensional fibrillar structures.[3][4]
Flexible Butyl Chains: These aliphatic spacers provide the necessary conformational flexibility and hydrophobic character to facilitate self-assembly in a variety of solvent systems. The length of the alkyl chain is a critical parameter that influences the stability and dynamics of the resulting supramolecular polymers.[5][6]
Terminal Fluorine Atoms: The introduction of fluorine at the terminus of the alkyl chains offers a multifaceted advantage. Fluorine's high electronegativity can influence the electronic properties of the molecule and may introduce favorable dipole-dipole interactions. Furthermore, under specific geometric conditions, these terminal fluorine atoms can participate in halogen bonding, a directional interaction that can further stabilize the supramolecular assembly.[7][8][9] This "fluorous effect" can guide the organization of the molecular building blocks into hierarchical architectures.[10]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, application, and characterization of 1,3-Bis(4-fluorobutyl)urea as a supramolecular linker for the creation of advanced gel-phase materials.
Mechanism of Supramolecular Assembly
The self-assembly of 1,3-Bis(4-fluorobutyl)urea into a three-dimensional gel network is a hierarchical process driven by a combination of non-covalent interactions. The primary and most dominant interaction is the hydrogen bonding between the urea groups.[11][12] The urea moieties of adjacent molecules arrange in a complementary fashion, with the N-H groups of one molecule acting as hydrogen bond donors to the carbonyl oxygen (C=O) of a neighboring molecule. This leads to the formation of linear, tape-like structures.
These primary tapes then associate through weaker, secondary interactions, including van der Waals forces between the butyl chains and potentially halogen bonds between the terminal fluorine atoms and electron-donating sites on adjacent fibers.[13][14] This hierarchical bundling of fibers ultimately leads to the formation of a physically cross-linked 3D network that entraps the solvent, resulting in a stable supramolecular gel.[15]
Figure 1: Hierarchical self-assembly of 1,3-Bis(4-fluorobutyl)urea.
Experimental Protocols
Part 1: Synthesis of 1,3-Bis(4-fluorobutyl)urea
The synthesis of 1,3-Bis(4-fluorobutyl)urea is proposed via a two-step process starting from the readily available precursor, 4-chlorobutanol. The first step involves the conversion of the chloro-group to a fluoro-group, followed by amination. The resulting 4-fluorobutylamine is then reacted with a carbonyl source to yield the final product.
Convert 4-fluorobutanol to 4-fluorobutyl methanesulfonate by reacting with methanesulfonyl chloride in the presence of triethylamine.
React the resulting mesylate with sodium azide (NaN₃) in a polar aprotic solvent like DMF to yield 4-fluorobutyl azide.
Reduce the azide to the primary amine using a standard reducing agent such as lithium aluminum hydride (LiAlH₄) in THF or by catalytic hydrogenation (H₂/Pd-C).
Carefully quench the reaction and perform an aqueous workup.
Purify the resulting 4-fluorobutylamine by distillation.
Step 2: Synthesis of 1,3-Bis(4-fluorobutyl)urea
Reaction: 2 x 4-Fluorobutylamine + Triphosgene → 1,3-Bis(4-fluorobutyl)urea
Procedure:
Dissolve 4-fluorobutylamine (2.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) and cool to 0 °C in an ice bath.
Add a non-nucleophilic base such as triethylamine (2.2 eq.) to the solution.
Slowly add a solution of triphosgene (0.4 eq.) in the same solvent to the stirred amine solution. Caution: Triphosgene is highly toxic and moisture-sensitive. Handle with appropriate safety precautions in a fume hood.
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 1,3-Bis(4-fluorobutyl)urea as a white solid.
Figure 2: Synthetic workflow for 1,3-Bis(4-fluorobutyl)urea.
Part 2: Protocol for Supramolecular Gel Formation
The gelation ability of 1,3-Bis(4-fluorobutyl)urea is highly dependent on the solvent and concentration. This protocol provides a general method for screening gelation and preparing a stable gel.
Materials:
1,3-Bis(4-fluorobutyl)urea
A range of solvents (e.g., DMSO, DMF, toluene, cyclohexane, water, and mixtures thereof)
Glass vials with screw caps
Heating block or oil bath
Ultrasonic bath
Procedure:
Screening: Place a small amount (e.g., 5-10 mg) of 1,3-Bis(4-fluorobutyl)urea into a series of vials. Add 0.5 mL of each solvent to be tested.
Dissolution: Heat the vials until the solid dissolves completely. Sonication can be used to aid dissolution.
Gelation: Allow the vials to cool to room temperature undisturbed.
Assessment: After cooling, invert the vials. If the solution does not flow, a stable gel has formed. Observe the appearance of the gel (transparent, translucent, or opaque).
Optimization: Once a suitable solvent is identified, prepare gels at various concentrations (e.g., 0.5% to 5% w/v) to determine the minimum gelation concentration (MGC).
Part 3: Characterization of the Supramolecular Gel
A multi-faceted approach is required to fully characterize the structure and properties of the supramolecular gel.[15][16]
Figure 3: Workflow for the characterization of supramolecular gels.
1. Spectroscopic Analysis (FT-IR and NMR)
Objective: To confirm the presence of hydrogen bonding and to study the dynamics of the self-assembly process.
FT-IR Spectroscopy:
Procedure: Acquire spectra of the compound in a non-hydrogen bonding solvent (e.g., chloroform) at a low concentration, as a solid, and as a xerogel (dried gel).
Expected Results: In the gel state, a shift of the N-H stretching and C=O stretching bands to lower wavenumbers compared to the solution state indicates the formation of hydrogen bonds.[11][17]
NMR Spectroscopy:
Procedure: Perform ¹H NMR, ¹⁹F NMR, and variable-temperature (VT) ¹H NMR in a suitable deuterated solvent (e.g., DMSO-d₆).
Expected Results: In ¹H NMR, the N-H proton signal should be broad and show a downfield shift upon cooling or increasing concentration, which is characteristic of involvement in hydrogen bonding.[18] VT-NMR can be used to determine the gel-sol transition temperature. ¹⁹F NMR can provide insights into the local environment of the fluorine atoms.
2. Microscopic Analysis (SEM and TEM)
Objective: To visualize the morphology of the gel network and the constituent fibers.[19]
Procedure:
SEM: Prepare a xerogel by freeze-drying or critical-point drying the gel sample. Coat the sample with a conductive layer (e.g., gold or carbon) and image the surface.
TEM: Dilute the gel sample, deposit a small drop onto a TEM grid, and negatively stain or cryo-fix the sample for imaging.
Expected Results: SEM images will reveal the porous, three-dimensional network structure of the gel. TEM images will provide higher resolution details of the individual self-assembled fibers, including their diameter and length.
3. Rheological Analysis
Objective: To quantify the mechanical properties (viscoelasticity) of the gel.[20][21][22]
Procedure:
Perform oscillatory rheology on the gel sample using a parallel plate or cone-plate geometry.
Conduct a strain sweep to determine the linear viscoelastic region (LVER).
Perform a frequency sweep within the LVER to measure the storage modulus (G') and loss modulus (G'').
Expected Results: A stable gel will exhibit solid-like behavior, with the storage modulus (G') being significantly higher than the loss modulus (G'') and both being independent of frequency over a wide range.
Data Summary and Expected Results
Technique
Parameter
Expected Result/Observation
FT-IR
N-H Stretch
Shift from ~3400 cm⁻¹ (solution) to ~3300 cm⁻¹ (gel)
C=O Stretch
Shift from ~1650 cm⁻¹ (solution) to ~1630 cm⁻¹ (gel)
¹H NMR
N-H Proton Shift
Downfield shift and broadening upon gelation
SEM
Morphology
Interconnected 3D porous network of fibers
TEM
Fiber Diameter
Uniform fibers with diameters in the range of 10-100 nm
Rheology
Storage Modulus (G')
G' > G'' in the linear viscoelastic region
Gel Strength
G' values typically in the range of 10³ - 10⁵ Pa
Applications in Drug Development and Beyond
The unique properties of gels formed from 1,3-Bis(4-fluorobutyl)urea open up a range of potential applications:
Injectable Drug Delivery Systems: The thixotropic (shear-thinning) nature of many supramolecular gels makes them ideal for injectable formulations that can form a stable drug depot in situ.
Topical Formulations: The ability to tune the gel's viscosity and release characteristics makes it a promising vehicle for the controlled delivery of active pharmaceutical ingredients (APIs) to the skin.
Cell Culture Scaffolds: The fibrous, porous network can mimic the extracellular matrix, providing a suitable environment for 3D cell culture and tissue engineering applications.
Sensors: Incorporation of reporter molecules into the gel matrix could lead to stimuli-responsive materials that change their properties (e.g., color, fluorescence) in the presence of specific analytes.
Conclusion
1,3-Bis(4-fluorobutyl)urea represents a promising new platform for the development of advanced supramolecular materials. Its straightforward (proposed) synthesis and the predictable nature of its self-assembly, driven by the well-understood bis-urea motif, make it an attractive candidate for a wide range of applications in materials science and drug development. The terminal fluorine atoms add a layer of functionality that can be exploited to fine-tune the material's properties. The protocols and characterization techniques outlined in this note provide a comprehensive framework for researchers to explore the full potential of this novel supramolecular linker.
References
Recent Advances in the Catalytic Synthesis of 1,3-Diamines. ResearchGate. Available at: [Link]
Synthetic methods for 1,3-diamines. ResearchGate. Available at: [Link]
Synthesis and Characterization of Bio-based Polyurethane Polymers. Science Publications. Available at: [Link]
Synthesis and curing studies of blocked isocyanate based prepolymer. EnPress Journals. Available at: [Link]
Making and Breaking of Gels: Stimuli-Responsive Properties of Bis(Pyridyl-N-oxide Urea) Gelators. National Center for Biotechnology Information. Available at: [Link]
Bisurea-Based Supramolecular Polymers for Tunable Biomaterials. ResearchGate. Available at: [Link]
Functional Supramolecular Gels Comprised of Bis-Urea Compounds and Cosmetic Solvents. ResearchGate. Available at: [Link]
Investigations of hydrogen bonding in the poly(urethane-urea)-based membrane materials by using FTIR spectroscopy. ResearchGate. Available at: [Link]
Employing fluorine for supramolecular control in self-assembled and self-organised molecular systems. National Center for Biotechnology Information. Available at: [Link]
Supramolecular Arrangement and Rheological Properties of Bisamide Gels. ACS Publications. Available at: [Link]
The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances. ACS Publications. Available at: [Link]
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Center for Biotechnology Information. Available at: [Link]
Characterization of supramolecular gels. Royal Society of Chemistry. Available at: [Link]
Rheology and thermotropic properties of bis-urea-based organogels in various primary alcohols. SciSpace. Available at: [Link]
Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers. RWTH Publications. Available at: [Link]
Bisurea-Based Supramolecular Polymers for Tunable Biomaterials. Pure. Available at: [Link]
An NMR Investigation of the Effect of Hydrogen Bonding on the Rates of Rotation about the C−N Bonds in Urea and Thiourea. ACS Publications. Available at: [Link]
The Halogen Bond. ACS Publications. Available at: [Link]
PYRIMIDINECARBOXYLIC ACID, 2-(1,1-DIMETHYLETHYL)-3,4-DIHYDRO-4-OXO-, METHYL ESTER, (R)- or (S)-. Organic Syntheses. Available at: [Link]
Influence of Alkyl Chain Length on Phosphate Self-Assembled Monolayers. ACS Publications. Available at: [Link]
Structural and Rheological Study of a Bis-urea Based Reversible Polymer in an Apolar Solvent. Institut Laue-Langevin. Available at: [Link]
Direct Detection of Hydrogen Bonds in Supramolecular Systems Using 1H–15N Heteronuclear Multiple Quantum Coherence Spectroscopy. National Center for Biotechnology Information. Available at: [Link]
The impact of fluorination on the structure and properties of self-assembled monolayer films. Royal Society of Chemistry. Available at: [Link]
Method for preparing 4-isopropylamino-1-butanol.Google Patents.
Hydrogen Bonds and FTIR Peaks of Polyether Polyurethane-Urea. ResearchGate. Available at: [Link]
Process for the production of 4-aminobutyric acid or its derivatives.Google Patents.
Functional Groups In Organic Chemistry. Master Organic Chemistry. Available at: [Link]
Halogen bonding in supramolecular chemistry: From molecular components to assembled structures. ResearchGate. Available at: [Link]
Soluble supramolecular polymers based on urea compounds. Royal Society of Chemistry. Available at: [Link]
Hydrogen bonding and the structure of substituted ureas: solid-state NMR, vibrational spectroscopy, and single-crystal x-ray dif. ACS Publications. Available at: [Link]
1.2.3 - Commercial Isocyanates. Poliuretanos. Available at: [Link]
Synthesis of hydrophobic fluorinated coating by further addition of isocyanate and amine groups to urethane bond. ResearchGate. Available at: [Link]
Process for the preparation of fluoro compounds from the corresponding amines.Google Patents.
Evaluation of Supramolecular Gel Properties and Its Application in Drilling Fluid Plugging. MDPI. Available at: [Link]
Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. MDPI. Available at: [Link]
Self-assembly of Urea Derivatives into Supramolecular Gels. National Center for Biotechnology Information. Available at: [Link]
Crystal structure and supramolecular features of a bis-urea-functionalized pillar[23]arene. National Center for Biotechnology Information. Available at: [Link]
Bis aromatic urea hydrogen bonding motifs for use in supramolecular materials. CentAUR. Available at: [Link]
Molecular-level insights into the supramolecular gelation mechanism of urea derivative. ResearchGate. Available at: [Link]
Application Note: Mechanistic Characterization of Urea-Based Enzyme Inhibitors
Introduction: The Urea Scaffold as a Double-Edged Sword The urea moiety ( ) is a "privileged scaffold" in medicinal chemistry, central to blockbuster drugs like Sorafenib (Kinase inhibitor) and Ritonavir (HIV protease in...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Urea Scaffold as a Double-Edged Sword
The urea moiety (
) is a "privileged scaffold" in medicinal chemistry, central to blockbuster drugs like Sorafenib (Kinase inhibitor) and Ritonavir (HIV protease inhibitor). Its utility stems from its dual hydrogen-bond donor/acceptor capability, allowing it to mimic transition states (as in epoxide hydrolases) or stabilize inactive enzyme conformations (as in Type II kinase inhibitors).
However, for the bench scientist, urea derivatives present a unique liability: colloidal aggregation . Urea-based compounds are statistically over-represented in "false positive" hits because they self-associate into promiscuous aggregates that sequester enzymes non-specifically.
This guide provides a validated workflow to characterize urea-based inhibitors, prioritizing the distinction between specific binding and artifactual aggregation, followed by target-specific protocols for Urease and Soluble Epoxide Hydrolase (sEH).
Part 1: The "Triage" Protocol – Eliminating Promiscuous Aggregators
Before assessing potency (
), you must validate that your urea compound acts as a single molecule (1:1 stoichiometry) rather than a colloid. Aggregators typically exhibit steep Hill slopes (>2.0) and sensitivity to non-ionic detergents.
Protocol A: Detergent-Sensitivity Counter-Screen
Principle: Colloidal aggregates are disrupted by low concentrations of non-ionic detergents (e.g., Triton X-100 or Tween-80), abolishing their inhibitory effect. Specific inhibitors remain potent in the presence of detergent.
Incubation: Pre-incubate enzyme with inhibitor for 10 minutes at RT.
Note: Aggregation is time-dependent; pre-incubation often increases potency of artifacts.
Reaction: Initiate reaction with substrate (
concentration).
Analysis: Compare
values.
Interpretation Logic:
Figure 1: Decision tree for distinguishing specific urea-based inhibitors from colloidal artifacts.
Part 2: Urease Inhibition Assay (Hydrolysis Target)
Urease contains a nickel active site.[3] Urea derivatives often act as substrate analogs or transition state mimics. The Phenol-Hypochlorite (Weatherburn/Berthelot) method is superior to Nessler’s reagent due to higher sensitivity and stability.
Protocol B: Modified Indophenol Method
Mechanism: Urease hydrolyzes urea to ammonia (
) and .[4] Ammonia reacts with hypochlorite and phenol, catalyzed by nitroprusside, to form indophenol blue ().[3]
Reagents Table:
Reagent
Composition
Function
Buffer
25 mM HEPES or Phosphate, pH 7.4
Reaction Medium
Enzyme
Jack Bean Urease (2 U/mL final)
Target
Substrate
25 mM Urea
Substrate
Reagent A
1% (w/v) Phenol + 0.005% Sodium Nitroprusside
Chromogen + Catalyst
Reagent B
0.5% (w/v) NaOH + 0.1% Na-Hypochlorite
Oxidizer
Control
Acetohydroxamic Acid (AHA)
Standard Inhibitor
Step-by-Step Procedure:
Inhibitor Incubation:
In a 96-well clear plate, add 10
L of Test Compound (in DMSO, final <1%).
Add 25
L of Urease Solution (2 U/mL).
Incubate for 15 minutes at 37°C . Crucial: Urea inhibitors often have slow on-rates.
Substrate Addition:
Add 25
L of Urea Solution (25 mM).
Incubate for 15 minutes at 37°C.
Color Development (Quench):
Add 60
L of Reagent A (Phenol/Nitroprusside).
Immediately add 60
L of Reagent B (Alkali/Hypochlorite).
Note: Order of addition matters. A then B.
Readout:
Incubate 20 mins at RT (color turns blue).
Measure Absorbance at 625 nm .
Part 3: Soluble Epoxide Hydrolase (sEH) Assay (Transition State Mimic)
Urea inhibitors of sEH (e.g., AUDA, TPU) mimic the transition state of epoxide ring opening. The preferred assay uses the fluorogenic substrate PHOME .
Protocol C: PHOME Fluorometric Assay
Mechanism: sEH hydrolyzes the non-fluorescent PHOME substrate. The resulting cyanohydrin intermediate spontaneously decomposes to release highly fluorescent 6-methoxy-2-naphthaldehyde.
Critical: BSA is required to prevent the hydrophobic urea inhibitors from adhering to the plastic walls of the microplate (a common cause of low potency artifacts).
Substrate: PHOME (50
M final).
Enzyme: Recombinant human sEH (~1 nM final).
Workflow:
Pre-incubation:
Mix 180
L of Enzyme in Buffer (+BSA) with 2 L of Inhibitor.
Incubate 5–10 mins at 30°C.
Kinetic Start:
Add 20
L of PHOME substrate.
Measurement:
Monitor Fluorescence Kinetic Mode for 10–20 minutes.
Excitation: 330 nm | Emission: 465 nm.
Analysis:
Calculate slope (RFU/min) of the linear portion.
Determine % Inhibition relative to DMSO control.[2]
Part 4: Structural Mechanism Validation (Kinase Type II)
If your target is a kinase (e.g., Raf, p38, VEGFR), urea inhibitors typically function as Type II inhibitors . They bind to the inactive "DFG-out" conformation.[5][6]
Binding Mode Visualization:
To validate this mechanism rationally, you must confirm the binding mode. Type II ureas form a characteristic "Glu-Asp" bridge.
Figure 2: The canonical Type II Kinase binding mode. The urea linker forms a critical H-bond bridge between the C-helix Glutamate and the DFG-Aspartate, stabilizing the inactive state.
References
Weatherburn, M. W. (1967). Phenol-hypochlorite reaction for determination of ammonia.[3][7][8] Analytical Chemistry, 39(8), 971–974. Link
Morisseau, C., & Hammock, B. D. (2013).[9] Impact of soluble epoxide hydrolase and epoxyeicosanoids on human health. Annual Review of Pharmacology and Toxicology, 53, 37–58. Link
Feng, B. Y., & Shoichet, B. K. (2006).[10] A detergent-based assay for the detection of promiscuous inhibitors.[2][10][11] Nature Protocols, 1(2), 550–553.[10] Link
Liu, Y., & Gray, N. S. (2006). Rational design of inhibitors that bind to inactive kinase conformations. Nature Chemical Biology, 2(7), 358–364. Link
Application Note: Microwave-Assisted Synthesis of Symmetrical Dialkyl Ureas
Executive Summary Symmetrical dialkyl ureas are critical pharmacophores in medicinal chemistry, serving as core scaffolds for HIV protease inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and various kinase inhibi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Symmetrical dialkyl ureas are critical pharmacophores in medicinal chemistry, serving as core scaffolds for HIV protease inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and various kinase inhibitors. Traditional synthesis often relies on toxic phosgene/isocyanates or slow thermal equilibrium reactions with poor atom economy.[1]
This guide details microwave-assisted organic synthesis (MAOS) protocols that utilize "green" carbonyl sources—specifically Urea and Dimethyl Carbonate (DMC) —to drive the reaction kinetics. By leveraging the specific dielectric heating properties of polar transition states, these protocols reduce reaction times from hours to minutes while eliminating hazardous reagents.
The synthesis of symmetrical ureas via transamidation (Amine + Urea) or carbonylation (Amine + DMC) involves nucleophilic attack on a carbonyl carbon. This process proceeds through a highly polar tetrahedral transition state.
Dipolar Polarization: Microwave irradiation (typically 2.45 GHz) couples directly with the dipole moment of the polar transition state.
Selective Heating: Unlike conventional heating (conduction/convection), MW energy is absorbed volumetrically. The polar transition state (
) is stabilized by the alignment with the oscillating electric field, effectively lowering the activation energy barrier relative to the ground state.
Equilibrium Shift: In the transamidation route, the rapid localized superheating facilitates the expulsion of the volatile leaving group (ammonia or methanol), driving the equilibrium forward according to Le Chatelier’s principle.
Reaction Pathway Visualization
The following diagram illustrates the mechanistic flow and the specific steps accelerated by microwave irradiation.
Figure 1: Mechanistic pathway for symmetrical urea synthesis. The red nodes indicate high-polarity states that strongly couple with microwave energy.
Experimental Protocols
Protocol A: The "Green" Transamidation Route (Solvent-Free)
Best for: Aliphatic amines, high-boiling amines, and large-scale synthesis.
Mechanism:
Materials
Reagent: Primary Amine (2.2 equiv)
Reagent: Urea (1.0 equiv)
Vessel: 10 mL or 35 mL Borosilicate Glass Microwave Vial with crimp cap (must withstand >20 bar).
Additives: None (Solvent-free) or Water (if amine is solid/viscous).
Step-by-Step Methodology
Loading: Weigh Urea (10 mmol) directly into the MW vial. Add the Primary Amine (22 mmol).
Note: If both reagents are solid, grind them together in a mortar before transferring. Add 0.5 mL deionized water only if a slurry cannot be formed.
Sealing: Crimp the vial tightly. Ensure the septum is PTFE-faced.
Irradiation: Program the microwave reactor (e.g., CEM Discover or Anton Paar Monowave) with the following parameters:
Temperature: 135°C – 150°C
Time: 15 – 20 minutes
Power: Dynamic (Max 200 W)
Stirring: High speed (magnetic stir bar is essential for heat distribution).
Workup:
Cool the vessel to <50°C using compressed air (integrated in most reactors).
Caution: Open the vessel in a fume hood; residual ammonia gas will be released.
Add 10 mL of cold water and sonicate. The symmetrical urea typically precipitates as a white solid.
Filter, wash with water, and dry.[2] Recrystallize from Ethanol/Water if necessary.
Protocol B: The Carbonate Route (DMC)
Best for: Aromatic amines (anilines) or acid-sensitive substrates.
Mechanism:
Materials
Reagent: Amine (2.0 equiv)
Reagent: Dimethyl Carbonate (DMC) (3.0 equiv - acts as reagent and solvent)
Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2-5 mol%) or TBD (1 mol%).
Step-by-Step Methodology
Loading: Dissolve the amine (5 mmol) in DMC (2 mL). Add the DBU catalyst.
Sealing: Seal the process vial.
Irradiation:
Temperature: 180°C – 200°C (DMC is stable, but high temp is needed for activation).
Time: 10 – 15 minutes.
Pressure Limit: Set to 25 bar (DMC generates significant pressure at 200°C).
Workup:
Cool to room temperature.
Evaporate the excess DMC under reduced pressure (rotary evaporator).
The residue is usually the pure urea. If DBU remains, wash the solid with dilute HCl (0.1 M) followed by water.
Data Analysis & Optimization
Comparative Efficiency
The following table summarizes the efficiency gains of MW protocols versus conventional thermal reflux.
Parameter
Conventional Thermal (Reflux)
MW Protocol A (Urea)
MW Protocol B (DMC)
Time
4 – 24 Hours
15 – 20 Minutes
10 – 15 Minutes
Temperature
100°C (limited by water/solvent)
135°C – 150°C
180°C – 200°C
Yield (Avg)
65% – 75%
85% – 96%
80% – 92%
Atom Economy
Low (if solvent used)
High (Solvent-free)
Moderate (DMC excess)
Purification
Extraction/Chromatography
Filtration/Washing
Evaporation/Washing
Troubleshooting Guide
Issue: High Pressure Shutdown.
Cause: Rapid evolution of ammonia (Protocol A) or Methanol vapor pressure (Protocol B).
Solution: Reduce ramp time to 2 minutes. Use a larger headspace vessel (e.g., run a 2 mL reaction in a 10 mL vial).
Issue: Sublimation of Urea.
Cause: Urea sublimes before reacting if the amine is not in intimate contact.
Solution: Ensure thorough mixing/grinding before heating. Use "PowerMax" or simultaneous cooling features to keep the vessel wall cool while heating the bulk liquid.
Issue: Low Yield with Sterically Hindered Amines.
Solution: Increase temperature to 160°C (Protocol A) or use Protocol B with TBD catalyst, which is more active than DBU.
Workflow Diagram
Figure 2: Operational workflow for the microwave-assisted synthesis of symmetrical ureas.
References
Microwave-Assisted Synthesis of Monosubstituted Ureas.
ChemistryViews / Eur. J. Org.[1] Chem.
[Link]
Green Microwave-Assisted Synthesis of Cyclic/Acyclic Ureas from Propylene Carbonate.
ResearchGate / ChemistrySelect.
[Link]
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
MDPI / PMC.
[Link]
Technical Support Center: Solving Solubility Issues of Fluorinated Ureas in Aqueous Buffers
Introduction Fluorinated ureas are a critical class of compounds in modern drug discovery, valued for their unique physicochemical properties that can enhance metabolic stability, binding affinity, and membrane permeabil...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Fluorinated ureas are a critical class of compounds in modern drug discovery, valued for their unique physicochemical properties that can enhance metabolic stability, binding affinity, and membrane permeability. However, the very features that make them attractive often lead to significant challenges in handling, particularly their low solubility in aqueous buffers essential for biological assays. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming these solubility hurdles. Drawing from established principles of physical chemistry and formulation science, we present practical, step-by-step solutions to ensure the reliable and reproducible use of these valuable compounds in your research.
Troubleshooting Guide
This section addresses specific, common problems encountered during the handling of fluorinated ureas. Each question is designed to guide you from problem identification to a robust solution, explaining the scientific rationale behind each step.
Q1: My fluorinated urea, dissolved in a DMSO stock, precipitates immediately when I dilute it into my aqueous assay buffer (e.g., PBS). What is happening and how can I fix it?
This is the most common solubility issue, known as "crashing out." It occurs because the compound is highly soluble in the organic stock solvent (DMSO) but poorly soluble in the final aqueous buffer. The abrupt change in solvent environment upon dilution causes the compound to exceed its aqueous solubility limit and precipitate.
Immediate Corrective Actions:
Reduce Final Concentration: The simplest first step is to determine if a lower final concentration of your compound is feasible for the experiment and remains soluble.
Optimize Dilution Method: Instead of adding the DMSO stock directly to the full volume of buffer, try adding the stock to a smaller volume first or adding the buffer to the DMSO stock dropwise while vortexing. This can sometimes mitigate localized high concentrations that initiate precipitation.[1]
Increase DMSO Carryover (with caution): Increasing the percentage of DMSO in the final solution can maintain solubility. However, it is critical to keep the final DMSO concentration as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells and interfere with assay components.[2][3] Always run a vehicle control with the same final DMSO concentration to assess its impact on your system.
Workflow for Systematic Troubleshooting:
Below is a systematic workflow to address precipitation upon dilution.
Caption: Troubleshooting workflow for compound precipitation.
Q2: I need to prepare a high-concentration aqueous solution without using organic co-solvents. What are my options?
For many applications, particularly in vivo studies, organic co-solvents are not viable. In these cases, formulation strategies focusing on pH adjustment and the use of excipients are necessary.
Strategy 1: pH Adjustment
The solubility of many compounds is highly dependent on their ionization state, which is controlled by the pH of the solution.[4][][6]
Scientific Rationale: Fluorine is a highly electron-withdrawing element. When placed near the urea functional group, it can lower the pKa of the N-H protons, making the urea more acidic than its non-fluorinated counterparts.[7] Consequently, in a basic (high pH) buffer, the urea can be deprotonated to form a more soluble anionic species.
Experimental Protocol:
Determine pKa: If possible, find the experimental or predicted pKa of your compound.
Prepare Buffers: Make a series of buffers with pH values ranging from 7.0 up to 9.0 (e.g., Tris or CAPS buffers). Avoid phosphate buffers above pH 7.5 as they can have poor buffering capacity.
Test Solubility: Add a small, known amount of your solid compound to a fixed volume of each buffer.
Equilibrate: Agitate the samples (e.g., on a shaker) at a controlled temperature for several hours to reach equilibrium.
Assess: Visually inspect for undissolved material. For quantitative results, centrifuge the samples, and measure the concentration of the supernatant using HPLC-UV or a similar method.
Caution: Ensure your compound is stable at the required pH. Run a stability check by incubating the dissolved compound at the optimal pH and analyzing for degradation over time.
Strategy 2: Use of Solubilizing Excipients (Cyclodextrins)
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming an "inclusion complex" that is water-soluble.[8][9][10][11]
Scientific Rationale: The hydrophobic fluorinated portions of the urea can partition into the nonpolar core of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin allows the entire complex to dissolve readily in water.[11][12]
Commonly Used Cyclodextrins:
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®)
Experimental Protocol:
Prepare Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin (e.g., 10-20% w/v HP-β-CD) in your desired aqueous buffer.
Add Compound: Slowly add the solid fluorinated urea to the cyclodextrin solution while stirring.
Facilitate Complexation: Gentle heating or sonication can sometimes accelerate the formation of the inclusion complex.
Equilibrate and Assess: Allow the solution to mix for several hours. Assess solubility as described in the pH adjustment protocol.
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated ureas often poorly soluble in water?
The solubility of a molecule is a balance between its ability to interact favorably with water molecules (hydrophilicity) and the energy required to break its own crystal lattice structure.
Increased Lipophilicity: Fluorine is the most electronegative element, but a C-F bond is highly nonpolar. Replacing C-H bonds with C-F bonds often increases the lipophilicity (logP) of a molecule, making it less favorable for it to be solvated by polar water molecules.[13] This is often referred to as a "hydrophobic" effect.
Disrupted Hydrogen Bonding: While the urea group itself can form hydrogen bonds, the surrounding fluorinated moieties cannot. Water molecules are highly structured through a network of hydrogen bonds. A large, non-polar fluorinated molecule disrupts this network, which is energetically unfavorable.[14]
Crystal Packing: The strong, stable nature of the C-F bond and the potential for intermolecular interactions in the solid state can lead to a highly stable crystal lattice, which requires a significant amount of energy to break apart and dissolve.
Q2: How do I choose the right co-solvent if I must use one?
While DMSO is the most common, other co-solvents can be used, and the choice depends on the specific assay and cell type.
Co-Solvent
Typical Final Conc.
Properties & Considerations
DMSO
< 0.5%
Excellent solubilizing power for a wide range of compounds. Can be cytotoxic at >1%.[2]
Ethanol
< 1%
Good for moderately nonpolar compounds. Can be volatile and may affect protein structure at higher concentrations.
PEG 400
1-5%
A less toxic polymer, often used in formulations. Can increase viscosity.
NMP
< 1%
N-Methyl-2-pyrrolidone. Strong solubilizer but has known reproductive toxicity concerns. Use with caution.
Best Practice: Always test a range of co-solvents and concentrations to find the one that best solubilizes your compound while having the least impact on your biological system. The goal is to create a concentrated stock solution that allows for the smallest possible volume to be added to the aqueous buffer.[1][15]
Q3: Can I combine solubility enhancement techniques?
Absolutely. Combining methods is a powerful strategy. For instance, you can dissolve a fluorinated urea in a buffer that has been pH-adjusted and also contains a cyclodextrin.[16] This combined approach can have a synergistic effect, achieving a higher solubility than either method alone.[][16]
Caption: Key strategies for enhancing aqueous solubility.
References
5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. National Institutes of Health (NIH). [Link]
How can I dissolve hydrophobic compounds in DMEM media? ResearchGate. [Link]
Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. PubMed, National Institutes of Health. [Link]
Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. [Link]
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
Cyclodextrins as pharmaceutical solubilizers. PubMed, National Institutes of Health. [Link]
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. National Institutes of Health (NIH). [Link]
Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography. ResearchGate. [Link]
Combined effect of complexation and pH on solubilization. PubMed, National Institutes of Health. [Link]
CSS Solved General Science And Ability Past Paper 2024. Cssprepforum. [Link]
The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B. [Link]
CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. National Institutes of Health (NIH). [Link]
The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
Hydrotropic Solubilization by Urea Derivatives: A Molecular Dynamics Simulation Study. MDPI. [Link]
Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Blackthorn AI. [Link]
Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences. [Link]
Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]
How to dissolve poorly insoluble drug into water with cyclodextrin? ResearchGate. [Link]
STABILITY OF UREA SOLUTIONS IN PRESENCE OF MINERAL ACIDS AND THEIR AMMONIUM SALTS. Journal of Chemical Technology and Metallurgy. [Link]
Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. National Institutes of Health (NIH). [Link]
Technical Guide: Optimizing Reaction Temperature for Urea Formation in Medicinal Chemistry
Executive Summary & Mechanistic Insight[1][2] In drug discovery, the urea linkage is a privileged pharmacophore, essential for hydrogen bonding networks in kinase inhibitors and GPCR ligands. While the formation of ureas...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Mechanistic Insight[1][2]
In drug discovery, the urea linkage is a privileged pharmacophore, essential for hydrogen bonding networks in kinase inhibitors and GPCR ligands. While the formation of ureas is often perceived as "click" chemistry, thermal mismanagement is the primary cause of yield loss, specifically through thermal reversibility and competitive hydrolysis .
The Core Thermal Dilemma:
The addition of an amine to an isocyanate is exothermic and generally diffusion-controlled at room temperature. However, two competing thermodynamic realities dictate the optimization window:
The "Water Race" (Low T Risk): At low temperatures, the reaction with trace water (forming carbamic acid
amine symmetrical urea) can compete if the desired amine is nucleophilically sluggish.
Thermal Reversibility (High T Risk): Above specific thresholds (often
C for electron-deficient ureas), the reaction becomes reversible ( shifts left), regenerating the isocyanate and amine.
This guide provides a self-validating framework to navigate these boundaries.
Critical Reaction Pathways (Visualized)
The following diagram illustrates the kinetic vs. thermodynamic competition that defines your operating temperature window.
Figure 1: Kinetic competition in urea synthesis.[1] Note the "Reversibility" pathway (red dashed line) which activates at high temperatures, and the "Water" pathway (red solid line) which generates symmetrical urea impurities.
Scenario A: The "Stalled" Reaction (Steric Hindrance)
Symptom: LCMS shows unreacted isocyanate and amine after 4 hours at RT. No symmetrical urea is forming.
Diagnosis: The activation energy (
) for the nucleophilic attack is too high due to steric bulk (e.g., tert-butyl amines or ortho-substituted anilines).
Corrective Protocol:
Stepwise Heating: Do not jump to reflux. Increase T in
C increments (RT 40°C 60°C).
Catalyst Addition: Before heating >60°C, add 10 mol% DMAP (4-Dimethylaminopyridine) or a Lewis Acid (
). This lowers the without risking thermal reversion.
The "Sealed Tube" Test: If heating is required, run a small scale reaction in a sealed vial to prevent loss of volatile isocyanates before reaction occurs.
Scenario B: The "Symmetrical" Nightmare (Moisture vs. Heat)
Symptom: Formation of the symmetrical urea (R-NH-CO-NH-R) dominates, especially during scale-up.
Diagnosis: The reaction temperature is promoting water competition over the desired amine coupling, or the solvent is wet.
Corrective Protocol:
Temperature Drop: Cool the reaction to 0°C . The rate constant ratio
often improves at lower temperatures because the activation energy for amine attack is generally lower than for water hydrolysis [1].
Reagent Order: Add the isocyanate slowly to the amine at 0°C. High local concentration of isocyanate favors the impurity.
Scenario C: The "Disappearing" Product (Thermal Reversibility)
Symptom: Yield was 80% at 1 hour (LCMS), but dropped to 50% after leaving the reaction at reflux overnight.
Diagnosis: You have hit the ceiling temperature (
). Substituted ureas are chemically reversible. At high T, the equilibrium shifts back toward the starting materials.
Corrective Protocol:
Quench Immediately: Never "cook" a urea reaction to drive completion. If conversion stalls, isolate and recycle.
Lower T, Longer Time: Run at 40°C for 24h rather than 100°C for 2h.
Method-Specific Temperature Optimization
Method 1: Isocyanate + Amine (Standard)
The most common route, but requires strict moisture control.
Parameter
Optimal Range
Why?
Solvent
DCM, THF, DMF
Non-nucleophilic.[2] DMF requires removal <60°C to avoid decomposition.
Temp (Aliphatic)
0°C to RT
Fast kinetics; minimizes symmetrical urea formation.
Temp (Aniline)
RT to 60°C
Anilines are weaker nucleophiles; mild heat may be needed.
Critical Limit
< 80°C
Risk of thermal dissociation increases significantly above this point.
Method 2: CDI (Carbonyldiimidazole) Mediated
Used when isocyanates are not commercially available. Requires a 2-step thermal profile.[3]
Reason: Controls the exothermic release of imidazole; prevents "double activation" (formation of symmetrical urea).
Coupling Phase (High T): Add the second amine.
Temp:RT to 60°C .
Reason: The intermediate acyl-imidazole/carbamoyl-imidazole is less reactive than an isocyanate and requires thermal energy to drive the leaving group (imidazole) displacement.
Method 3: Curtius Rearrangement (Acyl Azide)
For converting carboxylic acids to ureas via isocyanate in situ.
Protocol:
Rearrangement Phase: Acyl Azide
Isocyanate + .
Temp:80°C - 110°C (Toluene reflux).
Optimization: Use catalytic amounts of Lewis Acids (e.g.,
) to lower this temp to ~60°C if the substrate is sensitive [2].
Reason: Prevents thermal degradation of the newly formed urea.
Decision Tree: Selecting the Right Temperature Strategy
Use this logic flow to determine your starting conditions.
Figure 2: Strategic decision tree for selecting reaction method and temperature profile based on substrate availability and steric properties.
FAQ: Senior Scientist Insights
Q: Can I use ethanol as a solvent for urea formation?A: Generally, No . Ethanol is nucleophilic. While amines are better nucleophiles than alcohols, at higher temperatures or with hindered amines, the solvent will compete, forming a carbamate (urethane) instead of a urea. Stick to aprotic solvents like DCM, THF, or DMF.
Q: My urea precipitates out. Should I heat it to keep it in solution?A:Proceed with caution. Precipitation is actually a purification mechanism that drives the equilibrium forward (Le Chatelier’s principle). Heating to solubilize it might re-introduce it to the equilibrium cycle and degrade it. If you must solubilize for analysis, take an aliquot; do not heat the bulk reaction unless necessary for the next step.
Q: I am using Triphosgene. What is the critical temperature control?A: Triphosgene decomposes to phosgene. This decomposition is temperature-dependent.[6][7][8]
Protocol: Dissolve triphosgene at -78°C or 0°C (depending on solvent). Add the first amine slowly.
Why: If you add triphosgene at RT, the phosgene generation might be too rapid, leading to vigorous gas evolution and loss of stoichiometry, resulting in symmetrical ureas.
References
Mechanism of Urea Formation: Gallou, I. et al. J. Org. Chem.2005 , 70, 6960. Link
Curtius Rearrangement Optimization: Lebel, H.; Leogane, O. Org.[4] Lett.2006 , 8, 5717.[4] Link
Urea Reversibility Studies: Hutchby, M. et al. Angew. Chem. Int. Ed.2016 , 55, 13752. Link
CDI Mediated Synthesis: Padiya, K. J. et al. Org.[4] Lett.2012 , 14, 2814.[4] Link
Technical Support Center: Stabilizing 1,3-Bis(4-fluorobutyl)urea in Solution
Welcome to the technical support center for 1,3-Bis(4-fluorobutyl)urea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the hydr...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 1,3-Bis(4-fluorobutyl)urea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the hydrolysis of 1,3-Bis(4-fluorobutyl)urea in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the stability and integrity of your compound.
Introduction: Understanding the Challenge
1,3-disubstituted ureas, such as 1,3-Bis(4-fluorobutyl)urea, are a critical class of molecules, often investigated as potent enzyme inhibitors.[1][2] However, the urea functional group is susceptible to hydrolysis, which can compromise experimental results by altering the concentration of the active compound. This guide provides a comprehensive overview of the mechanisms of hydrolysis and practical, field-proven strategies to mitigate this degradation. While the fluorine substitutions in 1,3-Bis(4-fluorobutyl)urea are designed to enhance chemical stability, understanding the factors that can lead to its breakdown is crucial for reliable experimental outcomes.[3]
Frequently Asked Questions (FAQs)
Q1: My analytical results show a lower than expected concentration of 1,3-Bis(4-fluorobutyl)urea over time. What could be the cause?
A1: A common cause for a decrease in concentration is hydrolysis of the urea functional group. This process can be accelerated by factors such as improper pH, high temperatures, or the presence of enzymatic contaminants. We recommend reviewing your solution's pH and storage conditions.
Q2: What are the primary products of 1,3-Bis(4-fluorobutyl)urea hydrolysis?
A2: Hydrolysis of 1,3-Bis(4-fluorobutyl)urea will break the urea linkage, yielding 4-fluorobutylamine and carbon dioxide. In aqueous solutions, the carbon dioxide will exist in equilibrium with carbonic acid and its conjugate bases.
Q3: What is the optimal pH range for storing 1,3-Bis(4-fluorobutyl)urea in an aqueous solution?
A3: Generally, urea and its derivatives are most stable in a slightly acidic to neutral pH range, typically between pH 4 and 8.[4][5] For optimal stability, we recommend preparing your solutions in a buffered system, such as a lactate or citrate buffer at pH 6.0.[4][5][6]
Q4: Can I store solutions of 1,3-Bis(4-fluorobutyl)urea at room temperature?
A4: We strongly advise against long-term storage at room temperature. The rate of hydrolysis increases with temperature.[7] For short-term storage (a few hours), room temperature may be acceptable if the solution is properly buffered. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C or -80 °C) is recommended.
Q5: Are there any solvents I should avoid when preparing solutions of 1,3-Bis(4-fluorobutyl)urea?
A5: While 1,3-Bis(4-fluorobutyl)urea may have limited solubility in purely aqueous solutions, the use of protic solvents with strong acidic or basic character should be avoided as they can catalyze hydrolysis. If a co-solvent is necessary, consider using aprotic solvents or alcohols like isopropanol, which has been shown to retard urea decomposition.[4][5]
In-Depth Troubleshooting Guides
Issue 1: Rapid Degradation of 1,3-Bis(4-fluorobutyl)urea in Aqueous Buffers
Symptoms:
Significant decrease in the parent compound peak area via HPLC analysis within 24 hours.
Appearance of new peaks corresponding to degradation products.
A noticeable shift in the pH of the solution.
Root Cause Analysis:
Hydrolysis of the urea moiety is the most probable cause. This reaction can be catalyzed by either acidic or basic conditions. The mechanism involves the nucleophilic attack of a water molecule or hydroxide ion on the carbonyl carbon of the urea.
Visualizing the Hydrolysis Mechanism
The following diagram illustrates the general mechanism for the hydrolysis of a 1,3-disubstituted urea.
Caption: General mechanism of urea hydrolysis.
Solutions:
pH Control and Buffer Selection:
Action: Immediately verify the pH of your stock and working solutions. The optimal pH range for urea stability is 4-8.[4][5]
Causality: Extreme pH values (both acidic and basic) catalyze the hydrolysis of the urea bond. By maintaining a pH within the stable range, you minimize the rate of this reaction.
Recommendation: Prepare solutions using a buffer system. Lactate and citrate buffers at pH 6.0 have been shown to be particularly effective at minimizing urea degradation.[4][5][6]
Temperature Management:
Action: Store all solutions containing 1,3-Bis(4-fluorobutyl)urea at reduced temperatures (2-8 °C for short-term, -20 °C or -80 °C for long-term).
Causality: Chemical reactions, including hydrolysis, are temperature-dependent. Lowering the temperature significantly reduces the kinetic energy of the molecules, thereby slowing the rate of degradation.[7]
Data Summary: Impact of pH and Temperature on Urea Stability
Issue 2: Inconsistent Results in Cell-Based Assays
Symptoms:
Variable dose-response curves.
Loss of compound activity over the course of a multi-day experiment.
Discrepancies between freshly prepared and stored solutions.
Root Cause Analysis:
In addition to chemical hydrolysis, degradation in biological systems can be exacerbated by the presence of enzymes. While less common for synthetic ureas than for urea itself, the possibility of enzymatic degradation by extracellular or released intracellular enzymes should be considered. Furthermore, the limited solubility of many 1,3-disubstituted ureas can lead to precipitation over time, especially in complex biological media.[1][2]
Solutions:
Aseptic Technique and Sterile Filtration:
Action: Ensure all solutions are prepared using aseptic techniques. Sterile filter your final working solutions before adding them to cell cultures.
Causality: This minimizes the risk of microbial contamination, which could introduce ureases or other enzymes that may degrade the compound.
Solubility Assessment:
Action: Determine the solubility of 1,3-Bis(4-fluorobutyl)urea in your specific cell culture medium.
Causality: Poor solubility can lead to the formation of precipitates, effectively lowering the concentration of the compound in solution and leading to inconsistent results.[1][2]
Recommendation: If solubility is an issue, consider the use of a biocompatible co-solvent such as DMSO. However, ensure the final concentration of the co-solvent is not toxic to your cells.
Fresh Solution Preparation:
Action: For long-term experiments, prepare fresh working solutions from a frozen stock solution daily or every other day.
Causality: This ensures that the concentration of the active compound remains consistent throughout the experiment, minimizing the impact of any slow degradation that may occur even under optimized conditions.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting the stability of 1,3-Bis(4-fluorobutyl)urea solutions.
Caption: Troubleshooting workflow for stability issues.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution of 1,3-Bis(4-fluorobutyl)urea
Objective: To prepare a 10 mM stock solution of 1,3-Bis(4-fluorobutyl)urea in a buffered system to minimize hydrolysis.
Materials:
1,3-Bis(4-fluorobutyl)urea
Dimethyl sulfoxide (DMSO), anhydrous
0.1 M Sodium Lactate buffer, pH 6.0
Sterile, conical polypropylene tubes
Procedure:
Accurately weigh the required amount of 1,3-Bis(4-fluorobutyl)urea in a sterile tube.
Add a minimal amount of anhydrous DMSO to dissolve the compound completely.
Slowly add the 0.1 M sodium lactate buffer (pH 6.0) to the desired final volume while vortexing to prevent precipitation. The final DMSO concentration should be kept as low as possible (e.g., <10%).
Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.
Store the aliquots at -20 °C or -80 °C.
Protocol 2: Monitoring Hydrolysis via High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the degradation of 1,3-Bis(4-fluorobutyl)urea over time under different storage conditions.
Materials:
HPLC system with a UV detector
C18 reverse-phase HPLC column
Acetonitrile (ACN), HPLC grade
Water, HPLC grade
Formic acid
Procedure:
Prepare solutions of 1,3-Bis(4-fluorobutyl)urea under the conditions you wish to test (e.g., different buffers, pH values, temperatures).
Immediately after preparation (t=0), inject an aliquot of each solution onto the HPLC system.
Example HPLC Method:
Mobile Phase A: Water with 0.1% Formic Acid
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
Gradient: Start with a suitable percentage of B, then ramp up to elute the compound and its potential degradation products.
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: Determined by the UV absorbance maximum of 1,3-Bis(4-fluorobutyl)urea.
Store the test solutions under their respective conditions.
At specified time points (e.g., 2, 4, 8, 24, 48 hours), inject another aliquot from each solution.
Calculate the percentage of the remaining 1,3-Bis(4-fluorobutyl)urea at each time point by comparing the peak area to the t=0 sample. This will provide a quantitative measure of stability.
References
Kim, I., et al. (2012). 1,3-Disubstituted Ureas Functionalized with Ether Groups are Potent Inhibitors of the Soluble Epoxide Hydrolase with Improved Pharmacokinetic Properties. Bioorganic & Medicinal Chemistry Letters, 22(16), 5348-5351. [Link]
Hwang, S. H., et al. (2007). Design, synthesis, and biological activity of 1,3-disubstituted ureas as potent inhibitors of the soluble epoxide hydrolase of increased water solubility. Journal of Medicinal Chemistry, 50(16), 3825-3840. [Link]
Kissel, D. E., & Cabrera, M. L. (2005). Understanding the chemical reactions of urea in the soil. Kansas State University, Agronomy e-Updates.[Link]
Ge, S., et al. (2021). Features and Applications of Urine Stabilization Methods: A Review. Frontiers in Environmental Science, 9, 723332. [Link]
Das, P., & Ghosh, S. (2021). Urea‐Urease Reaction in Controlling Properties of Supramolecular Hydrogels: Pros and Cons. Chemistry – An Asian Journal, 16(13), 1636-1653. [Link]
Huska, D., et al. (2013). Spectrometric and Voltammetric Analysis of Urease – Nickel Nanoelectrode as an Electrochemical Sensor. International Journal of Electrochemical Science, 8, 10586-10599. [Link]
Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science, 65(3), 187-195. [Link]
Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. ResearchGate.[Link]
Lilov, M. E., & Kirilov, P. P. (2019). STABILITY OF UREA SOLUTIONS IN PRESENCE OF MINERAL ACIDS AND THEIR AMMONIUM SALTS. Journal of Chemical Technology and Metallurgy, 54(2), 319-325. [Link]
Ray, H., et al. (2018). Characterization of urea hydrolysis in fresh human urine and inhibition by chemical addition. Environmental Science: Water Research & Technology, 4(12), 2056-2066. [Link]
Lilov, M. E. (2021). STABILITY OF UREA SOLUTIONS IN PRESENCE OF BUFFERING ADDITIVES. Journal of Chemical Technology and Metallurgy, 56(6), 1197-1201. [Link]
American Society for Microbiology. (2010). Urease Test Protocol. [Link]
National Center for Biotechnology Information. (n.d.). 1,3-Bis(4-fluorophenyl)urea. PubChem.[Link]
Google Patents. (1986).
Li, H., et al. (2015). Inhibition of Urea Hydrolysis in Human Urine for Resource and Energy Recovery: Pharmaceuticals and Their Metabolites as Co-Existing Anticatalyzers. Catalysts, 5(4), 1827-1841. [Link]
Zhang, J., et al. (2007). SOME FACTORS AFFECTING UREA HYDROLYSISRATES IN SOILS. Journal of Plant Nutrition and Fertilizers, 13(6), 1045-1051. [Link]
Kissel, D. E. (2011). Factors Affecting Urea hydrolysis. ResearchGate.[Link]
Singh, S. (2015). What methods can be used to reduce or inhibit the hydrolysis reaction of urea in H2O. ResearchGate.[Link]
Wang, Y., et al. (2021). Application of Different Methods to Determine Urease Activity in Enzyme Engineering Experiment and Production. E3S Web of Conferences, 237, 03023. [Link]
Estiu, G., & Merz, K. M. (2004). Catalyzed Decomposition of Urea. Molecular Dynamics Simulations of the Binding of Urea to Urease. Journal of the American Chemical Society, 126(21), 6632-6644. [Link]
Pitushkin, D. A., et al. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Molecules, 28(8), 3538. [Link]
Collins, S. B., et al. (2020). Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis. Scientific Reports, 10(1), 8492. [Link]
Moyo, C. C., & Kissel, D. E. (1988). Factors Related to Urea Hydrolysis in Soils. FAO AGRIS.[Link]
Google Patents. (1993). US5240688A - Process for the in-line hydrolysis of urea.
Pitushkin, D. A., et al. (2020). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: IV.1 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-3-(fluoro, chlorophenyl)ureas. ResearchGate.[Link]
Lasisi, A. A., et al. (2020). Kinetics and thermodynamics of urea hydrolysis in the presence of urease and nitrification inhibitors. Canadian Journal of Soil Science, 100(4), 411-421. [Link]
Li, M., et al. (2022). Catalyzing urea hydrolysis using two-step microbial-induced carbonate precipitation for copper immobilization: Perspective of pH regulation. Frontiers in Bioengineering and Biotechnology, 10, 981650. [Link]
Mazzei, L., & Ciurli, S. (2021). Proposed mechanisms for urea hydrolysis catalysed by urease. A, B, C,... ResearchGate.[Link]
Wolfenden, R., & Snider, M. J. (2001). The Hydrolysis of Urea and the Proficiency of Urease. Journal of the American Chemical Society, 123(46), 11608-11609. [Link]
Technical Support Center: Purification of 1,3-Bis(4-fluorobutyl)urea
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of 1,3-Bis(4-fluorobutyl)urea, focusing on the critical step of sepa...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of 1,3-Bis(4-fluorobutyl)urea, focusing on the critical step of separating the target compound from byproduct inorganic salts. Leveraging extensive experience in synthetic and purification methodologies, this document offers troubleshooting advice and detailed protocols to ensure high purity and yield.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the separation process, providing a foundational understanding of the materials and methods involved.
Q1: What are the most common byproduct salts I can expect during the synthesis of 1,3-Bis(4-fluorobutyl)urea?
A: The synthesis of ureas, including 1,3-disubstituted variants like 1,3-Bis(4-fluorobutyl)urea, often involves the reaction of an amine with an isocyanate or a phosgene derivative.[1][2][3] If your synthesis utilizes a base like triethylamine (TEA) to scavenge acid (e.g., HCl), the most common byproduct will be triethylamine hydrochloride (TEA·HCl). If other bases or reagents are used, you might encounter salts such as sodium chloride (NaCl), potassium carbonate (K₂CO₃), or ammonium salts. The key to successful separation is understanding that these salts are highly polar and ionic, contrasting with the more organic, less polar nature of your target urea.
Q2: What are the key physical properties to consider for separating 1,3-Bis(4-fluorobutyl)urea from these salts?
A: The success of the separation hinges on exploiting the differences in solubility between your product and the salt byproducts. 1,3-Bis(4-fluorobutyl)urea, being a disubstituted urea with alkyl chains, is significantly less polar than inorganic salts. This differential solubility is the cornerstone of the purification strategy.
Causality Explained: The two fluorobutyl chains increase the lipophilicity (fat-solubility) of the molecule compared to simple urea.[4] While the central urea group provides some polarity and hydrogen bonding capability, the overall character of the molecule allows it to dissolve in a range of organic solvents. Conversely, inorganic salts are defined by their ionic bonds, making them readily soluble in polar protic solvents like water and virtually insoluble in most common organic solvents.
Table 1: Comparative Solubility Profile
Compound
Water
Dichloromethane (DCM)
Ethyl Acetate (EtOAc)
Methanol (MeOH)
1,3-Bis(4-fluorobutyl)urea
Low / Insoluble
Soluble
Soluble
Moderately Soluble
Inorganic Salts (e.g., NaCl, TEA·HCl)
Very High
Insoluble
Insoluble
Slightly Soluble to Insoluble
Note: This table provides a generalized solubility profile. Exact solubilities can vary with temperature and the specific salt.
Q3: What is the most effective and scalable technique for this separation?
A: For routine laboratory scale, liquid-liquid extraction (LLE) is the most robust and efficient method. This technique directly leverages the solubility differences outlined in Table 1. The crude reaction mixture is dissolved in an organic solvent (like DCM or EtOAc) that solubilizes the urea product but not the salts. This organic phase is then washed with an aqueous phase (water or brine) to dissolve and carry away the unwanted salts. For final polishing to achieve high purity, recrystallization is often employed as a subsequent step.[5]
Section 2: Troubleshooting Guide
This section is formatted to address specific problems you may encounter during the purification workflow.
Problem: My crude product is an intractable solid or oil, and I can't proceed with extraction.
Plausible Cause: Your crude product is likely a heterogeneous mixture of the solid salt byproduct and your urea product, which may be an oil or a low-melting solid at room temperature.
Solution Strategy: Do not attempt to filter this mixture directly. Instead, proceed directly to the liquid-liquid extraction workup. Add an appropriate organic solvent (e.g., Ethyl Acetate) and water to the reaction flask. Stir vigorously. The urea will dissolve into the organic layer, and the salt will dissolve into the aqueous layer, creating two manageable liquid phases for separation.
Problem: I'm experiencing a persistent emulsion during liquid-liquid extraction.
Plausible Cause: Emulsions are colloidal suspensions of one liquid in another and are a common issue in LLE.[6] They are often caused by the presence of surfactant-like impurities or by excessive agitation (e.g., shaking the separatory funnel too vigorously).[6][7]
Expert Troubleshooting Steps:
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.[7][8]
"Salting Out": Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and polarity of the aqueous phase, forcing the organic droplets to coalesce and break the emulsion.[6][7][8]
Gentle Agitation: Instead of vigorous shaking, gently rock or invert the separatory funnel to minimize emulsion formation from the start.[6]
Filtration: As a last resort, filter the entire emulsified mixture through a pad of Celite® (diatomaceous earth). The fine particles of Celite can help to break up the emulsion, allowing the layers to be separated in the filtrate.[8]
Problem: After extraction and solvent removal, my product is still contaminated with salt.
Plausible Cause 1: Insufficient Washing. You may not have used enough water or performed enough washes to remove all the dissolved salt.
Solution 1: Redissolve the product in your organic solvent and repeat the aqueous wash cycle 1-2 more times. Using brine for the final wash can also help remove residual water from the organic layer, preventing salts from crashing out upon solvent removal.
Plausible Cause 2: Product Precipitation. Your urea product may have some slight solubility in the aqueous phase, or if the concentration in the organic solvent is very high, it might have started to precipitate at the interface, trapping salts.
Solution 2: Ensure you are using a sufficient volume of organic solvent to fully dissolve your product. If you suspect product loss to the aqueous layer, you can "back-extract" the combined aqueous washes with a fresh portion of the organic solvent to recover any dissolved product.
Problem: My final yield is very low.
Plausible Cause: Significant product loss can occur if an inappropriate solvent is chosen or if proper technique is not followed. For instance, some substituted ureas have moderate solubility in alcohols like methanol.[9] If methanol was used as a reaction solvent, a significant portion of the product might be lost into the aqueous phase during extraction.
Solution & Prevention:
Solvent Choice: Use a water-immiscible solvent like ethyl acetate or dichloromethane for extraction.
Pre-Extraction Evaporation: If the reaction was performed in a water-miscible solvent (like THF, acetone, or methanol), remove it under reduced pressure before starting the aqueous workup.[8] Then, redissolve the residue in the extraction solvent.[8]
Recrystallization Mother Liquor: During recrystallization, some product will always remain in the cold solvent (the "mother liquor"). To maximize recovery, you can concentrate the mother liquor and cool it again to obtain a second crop of crystals.
Section 3: Detailed Experimental Protocols
These protocols provide a self-validating system with clear steps and checkpoints.
Protocol 1: Standard Liquid-Liquid Extraction (LLE) Workflow
This protocol assumes the reaction was performed in a solvent like THF or ACN and contains TEA·HCl as a byproduct.
Solvent Removal (Checkpoint): Concentrate the crude reaction mixture using a rotary evaporator to remove the bulk of the reaction solvent. The residue will appear as an oil or slushy solid.
Dissolution: Add ethyl acetate (EtOAc, ~10-20 mL per gram of expected product) and deionized water (~10 mL per gram) to the flask containing the residue.
Transfer: Transfer the entire mixture to a separatory funnel. Rinse the flask with a small amount of additional EtOAc and water and add this to the funnel to ensure a complete transfer.
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and gently rock the funnel for 1-2 minutes. Avoid vigorous shaking to prevent emulsion formation.[6]
Separation: Place the funnel in a ring stand and allow the layers to fully separate. The less dense organic layer (EtOAc) will be on top, and the denser aqueous layer will be on the bottom.
Drain and Wash: Drain the lower aqueous layer. Add a fresh portion of deionized water (~10 mL per gram) to the funnel and repeat the gentle extraction (steps 4-5).
Brine Wash (Crucial Step): Drain the aqueous layer and add a final portion of saturated NaCl solution (brine, ~10 mL per gram). This wash helps to remove residual water from the organic layer and breaks any minor emulsions.[7]
Drying: Drain the brine layer. Drain the remaining organic layer into a clean Erlenmeyer flask. Add a solid drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing.
Isolation: Filter the dried organic solution to remove the drying agent. Rinse the flask and the drying agent with a small amount of fresh EtOAc to recover all the product.
Final Concentration (Checkpoint): Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude, salt-free 1,3-Bis(4-fluorobutyl)urea. The product can now be analyzed for purity or subjected to recrystallization.
Protocol 2: Recrystallization for Final Polishing
Recrystallization is a powerful technique for purifying crystalline solids. The principle is to dissolve the compound in a hot solvent in which it has high solubility and then allow it to cool slowly, causing pure crystals to form while impurities remain in the solution.[10]
Solvent Selection (Key Step): Choose a solvent system where 1,3-Bis(4-fluorobutyl)urea is highly soluble when hot but poorly soluble when cold. A good starting point is a mixed solvent system like ethanol/water or isopropanol/hexane. Methanol can also be effective for recrystallizing ureas.[11]
Dissolution: Place the crude product from Protocol 1 into an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.
Induce Crystallization: While the solution is still hot, slowly add the anti-solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the primary solvent to redissolve the precipitate and make the solution clear again.
Slow Cooling (Critical for Purity): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Rapid cooling will cause the product to "crash out," trapping impurities.[10] For maximum yield, you can then place the flask in an ice bath for 20-30 minutes.
Crystal Collection: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent mixture to remove any remaining impurities from the crystal surfaces.
Drying: Dry the purified crystals under vacuum to obtain the final product, 1,3-Bis(4-fluorobutyl)urea, as a pure crystalline solid.
Section 4: Visual Workflows and Decision Guides
Diagram 1: General Separation Workflow
Caption: General workflow for separating 1,3-Bis(4-fluorobutyl)urea.
Diagram 2: Troubleshooting Decision Tree for Emulsion
troubleshooting low melting point issues in urea derivatives
Topic: Resolving Low Melting Point & "Oiling Out" Issues To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Solid-State Chemistry Division Re: Diagnostic pr...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Resolving Low Melting Point & "Oiling Out" Issues
To: Research Scientists, Medicinal Chemists, and Process Development Engineers
From: Senior Application Scientist, Solid-State Chemistry Division
Re: Diagnostic protocols for anomalous melting points in substituted ureas
Executive Summary: The "Sticky Solid" Syndrome
Urea derivatives (
) are notorious in medicinal chemistry for their unpredictable solid-state behavior.[1] While the urea motif is a classic hydrogen-bond donor/acceptor scaffold—ideal for binding kinetics—this same feature complicates isolation.
If your urea derivative is isolating as an oil, a gum, or a solid with a melting point (MP) significantly lower than predicted, you are likely facing one of three distinct failures:
The Eutectic Trap (Chemical Impurity): Residual symmetric urea byproducts depressing the MP.[1]
The Metastable Trap (Polymorphism): Kinetic trapping of a high-energy conformer (Ostwald’s Rule).[1]
The Solvation Trap: Pseudo-polymorphs or solvent inclusions disrupting the lattice.
This guide provides the diagnostic logic and recovery protocols to stabilize your material.
Module 1: The Chemical Trap (Purity & Synthesis)
Q: My LCMS looks clean (>95%), but the material is a low-melting gum. Why?
A: You likely have a "Eutectic impurity."[1] In urea synthesis (typically Isocyanate + Amine), the most persistent impurity is the symmetric urea (formed by moisture hydrolyzing the isocyanate to an amine, which reacts with the remaining isocyanate).
While symmetric ureas often have high melting points, small quantities (1-5%) can form a eutectic mixture with your product, drastically depressing the melting point and preventing crystallization.[1]
Diagnostic Protocol:
Check the Baseline: Zoom in on your H-NMR baseline.[1] Look for small, broad singlets (NH protons) that don't match your product.
TLC Stress Test: Run a TLC in a non-polar system (e.g., 10% EtOAc/Hexane). Symmetric ureas are notoriously insoluble and often streak or stay at the baseline compared to unsymmetrical ureas.
Corrective Action: The "Crash and Filter" Method
Since symmetric ureas are highly crystalline and insoluble, exploit this before trying to crystallize your product.
Dissolve the crude gum in a minimal amount of Dichloromethane (DCM) .[1]
Add Hexanes dropwise until the solution turns slightly cloudy.
Wait 30 minutes. The symmetric urea often precipitates first due to its high lattice energy.
Filter the solid (impurity).[1] The filtrate contains your enriched product.
Evaporate the filtrate and attempt crystallization again.[1]
Technical Insight: Symmetric ureas pack efficiently due to planar symmetry (
or point groups). Unsymmetrical ureas often lack this symmetry, making them harder to crystallize in the presence of a high-lattice-energy contaminant [1].[1]
Module 2: The Physical Trap (Polymorphism)
Q: The solid formed rapidly, but it melts 20°C lower than reported/predicted. Is it impure?
A: Not necessarily. You have likely isolated a metastable polymorph .[1]
According to Ostwald’s Rule of Stages , the first polymorph to crystallize from solution is rarely the most stable one; it is the one energetically closest to the liquid state (highest free energy, lowest melting point) [2]. Urea linkages are conformationally flexible (cis/trans isomerism around the amide-like bond).[1] Rapid precipitation traps the molecule in a "twisted" high-energy conformation.[1]
Visualization: The Polymorph Energy Landscape
Caption: Ostwald's Rule dictates that fast precipitation often yields the metastable (low MP) form first.[1]
Corrective Action: Slurry Conversion
Do not re-dissolve the solid. Instead, force the thermodynamic transition.
Suspend the low-melting solid in a solvent where it has low but non-zero solubility (e.g., Isopropyl Alcohol or Toluene).[1]
Stir the slurry at elevated temperature (40-50°C) for 4-24 hours.
Mechanism: The metastable crystals (higher solubility) will slowly dissolve, and the stable crystals (lower solubility) will grow.[1] This is "Ostwald Ripening" applied to polymorphism [3].[1]
Monitor by DSC (Differential Scanning Calorimetry) if available; the endotherm should shift upward.[1]
Module 3: The Solvent Trap (Oiling Out)
Q: My product separates as an oil at the bottom of the flask and refuses to solidify.
A: This is "Oiling Out" (Liquid-Liquid Phase Separation).[1] It occurs when the interaction between the solute and solvent is weaker than the solute-solute interaction, but the solute cannot organize into a lattice.
Common Culprits in Urea Synthesis:
Residual Isocyanates: These act as "plasticizers," preventing the urea lattice from locking.[1]
Wet Solvents: Ureas are hygroscopic.[1] Water disrupts the hydrogen-bonding network required for crystallization.[1]
Troubleshooting Matrix: Solvent Selection
Solvent System
Suitability for Ureas
Risk Factor
EtOAc / Hexane
High
Best for inducing precipitation.[1] Start with EtOAc, add Hexane until cloudy.[1]
EtOH / Water
Medium
Good for polarity, but high risk of oiling out if cooled too fast.[1]
DCM / Ether
Low
Ether often causes rapid, amorphous precipitation (gums).[1]
2-MeTHF
High
Modern, "green" alternative to THF/DCM.[1] Excellent for ureas [4].[1][2]
Corrective Action: The "Seeding" Protocol
Dissolve the oil in a "good" solvent (e.g., EtOAc).[1]
Add a "bad" solvent (e.g., Hexane) until just before the cloud point.[1]
Scratch the glass: Use a glass rod to scratch the inner wall of the flask at the interface. This creates microscopic nucleation sites.[1]
Seed it: If you have any solid from a previous batch (even impure), add a speck.[1]
Sonication: Brief sonication can break up oil droplets and induce nucleation.[1]
Logic Flow: Troubleshooting Diagram
Use this decision tree to diagnose your specific issue.
Caption: Step-by-step diagnostic logic for urea derivative isolation failures.
References
BenchChem Technical Support. (2025).[1][3][4] Troubleshooting low yield in m-tolylurea synthesis. Retrieved from [1]
Ostwald, W. (1897).[1][5] Studien über die Bildung und Umwandlung fester Körper.[1] Zeitschrift für Physikalische Chemie.[1] (Foundational text on Ostwald's Rule of Stages).[1][5][6][7] See also: Casting a bright light on Ostwald's rule of stages. PNAS.[1] Retrieved from [1]
Bernstein, J. (2002).[1] Polymorphism in Molecular Crystals.[1] Oxford University Press.[1] (Standard text on crystal lattice energy and slurry conversion).
Groszek, G. (2002).[1] A Convenient Method of Synthesis of Unsymmetrical Urea Derivatives.[1][8][9] Organic Process Research & Development.[1] Retrieved from [1]
Technical Support Center: Purification of 1,3-Bis(4-fluorobutyl)urea
The following technical guide is structured as a Tier 3 Support Knowledge Base for the purification of 1,3-Bis(4-fluorobutyl)urea . Ticket Category: Small Molecule Purification / Chromatography Molecule ID: 1,3-Bis(4-flu...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a Tier 3 Support Knowledge Base for the purification of 1,3-Bis(4-fluorobutyl)urea .
Ticket Category: Small Molecule Purification / Chromatography
Molecule ID: 1,3-Bis(4-fluorobutyl)urea (CAS: 542-51-8)
Support Level: Senior Application Scientist[1][2]
Executive Technical Summary
The Molecule: 1,3-Bis(4-fluorobutyl)urea is a symmetric, aliphatic urea derivative.[1][2]
The Challenge: Unlike its aromatic counterparts (e.g., diphenylurea), this molecule lacks a conjugated
-system. It is invisible under standard UV (254 nm). Furthermore, the urea moiety acts as a strong hydrogen bond donor/acceptor, leading to significant "streaking" on silica gel and poor solubility in non-polar solvents.
Detection:Colorimetric Staining (PMA/Iodine) or ELSD.[2] UV is ineffective.[2]
Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) gradients.[2]
Phase 1: Pre-Purification Triage (The "Must-Dos")[1][2]
Before packing a column, you must validate your detection and solubility. Failure here is the #1 cause of lost product.
Ticket #101: "I can't see my product on the TLC plate."
Diagnosis: The user is likely relying on UVngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
visualization. Since 1,3-Bis(4-fluorobutyl)urea is aliphatic, it has no chromophore to quench fluorescence.[2]
Resolution: Switch to destructive staining or reversible iodine visualization.
Protocol: Validated Visualization Methods
Method
Suitability
Observation
Procedure
| Iodine Chamber | High (Reversible) | Yellow/Brown spots | Place dried TLC plate in a jar with solid Ingcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
crystals for 2-5 mins. Mark spots immediately (they fade). |
| Phosphomolybdic Acid (PMA) | High (Permanent) | Dark Blue/Green spots | Dip plate in 10% PMA in EtOH.[2] Heat with heat gun at 150°C until spots appear. |
| KMnO (Basic) | Medium | Yellow spots on purple | Dip in basic KMnO.[2] Good for oxidizable groups, but urea is stable; may be faint.[2] |
| UV (254 nm) | Zero | Nothing | Do not use. |[2]
Ticket #102: "My sample precipitated inside the column."
Diagnosis: The sample was loaded in a "good solvent" (e.g., pure DCM or MeOH) but the mobile phase started with a "poor solvent" (e.g., Hexane), causing the urea to crash out upon contact.
Resolution: Use Solid Loading (Dry Loading) .
Protocol: Solid Loading
Dissolve the crude mixture in MeOH or DCM (ensure full solubility).[2]
Add silica gel (approx. 1:1 or 1:2 mass ratio relative to crude).[2]
Rotary evaporate to dryness until a free-flowing powder is obtained.
Phase 2: Method Development & Solvent Selection[1]
The urea linkage creates strong dipole interactions.[2] Standard Hexane/Ethyl Acetate gradients often fail because the compound sticks to the baseline or streaks.
Decision Logic: Solvent System Selection
Use the following logic to determine your starting gradient.
Figure 1: Solvent selection decision tree. For urea derivatives, DCM/MeOH is the preferred system due to high polarity.
5% to 10% B (5 CV) - Flush polar byproducts (amine salts).[1][2]
Phase 3: Troubleshooting Guide (FAQs)
Ticket #205: "The product is streaking (tailing) badly."
Root Cause: The urea protons (-NH-CO-NH-) are hydrogen-bonding with the acidic silanols on the silica surface.[1][2]
Fix: Although ureas are not basic like amines, the H-bonding is significant.[2][3]
Switch Solvent: Ensure you are using DCM/MeOH.[2] Methanol helps compete for H-bonding sites on the silica.[2]
Increase Flow Rate: Sometimes a faster flow reduces the time for interaction (mass transfer effect), though this trades off theoretical plates.
Alternative Phase: If streaking persists, use Neutral Alumina instead of Silica.[2] Alumina is less acidic and reduces H-bond donor retention.[1][2]
Ticket #206: "I see 'Ghost Peaks' or baseline drift."
Root Cause: Since you are likely using low-wavelength UV (210 nm) or ELSD, you are detecting solvent impurities.[1][2]
Fix:
DCM Stabilizers: Commercial DCM often contains amylene or methanol as stabilizers.[2] These can absorb at low UV.[2][4][5][6] Use HPLC-grade solvents.[1][2]
Column Bleed: If using a plastic column cartridge, aggressive solvents (high MeOH) can leach plasticizers.[2]
Ticket #207: "Co-elution with 4-fluorobutylamine."[1][2]
Root Cause: The starting material (amine) is also polar and may streak.
Fix:
The Urea product will NOT stain with Ninhydrin (or very poorly).
The Amine impurity will turn distinct Pink/Purple .
Scavenging: Before the column, treat the crude reaction mixture with an acidic resin (e.g., Amberlyst 15) to capture unreacted amines, then filter. This removes the impurity chemically rather than chromatographically.
Post-Purification Processing
Once fractions are collected:
TLC Verification: Spot fractions and visualize with PMA stain .[2][4] Do not rely on UV.[2]
Solvent Removal: Ureas generally have high melting points, but the fluorobutyl chains add flexibility.
Caution: Do not overheat the water bath (>45°C).[2] While ureas are stable, fluorinated alkyl chains can sometimes undergo elimination (HF loss) under extreme thermal stress, though rare for this specific structure.
Crystallization: If the oil refuses to solidify, triturating with cold Diethyl Ether or Pentane often induces crystallization for this class of molecules.
References
General Urea Purification
Purification of substituted ureas by silica gel chrom
Source: Journal of Organic Chemistry (General Protocol Adaptation).[2]
Context: Establishes DCM/MeOH as the standard mobile phase for polar, non-basic nitrogen compounds.
Visualization of Aliphatic Nitrogen Compounds
Thin-Layer Chromatography: Reagents and Detection Methods.[1][2]
Source:
Context: Validates the use of Iodine and PMA for compounds lacking UV chromophores.
Physical Properties of Fluorinated Ureas
Synthesis and properties of 1,3-disubstituted ureas.
Source: PubChem Compound Summary for CAS 542-51-8.[1][2]
comparing IC50 values of 1,3-Bis(4-fluorobutyl)urea vs AUDA
This guide provides a technical comparison between AUDA (the "Gold Standard" reference inhibitor) and 1,3-Bis(4-fluorobutyl)urea (a structural analog representing specific physicochemical modifications). Executive Summar...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison between AUDA (the "Gold Standard" reference inhibitor) and 1,3-Bis(4-fluorobutyl)urea (a structural analog representing specific physicochemical modifications).
Executive Summary: The Potency vs. Stability Trade-off
In the development of Soluble Epoxide Hydrolase (sEH) inhibitors, researchers often balance potency (binding affinity) against metabolic stability (half-life).
AUDA is the high-potency benchmark (IC₅₀: ~18–69 nM) but suffers from rapid metabolic degradation via
-oxidation of its carboxylic acid tail.
1,3-Bis(4-fluorobutyl)urea represents a class of symmetric, fluorinated alkyl ureas. While the terminal fluorine atoms block
-oxidation (enhancing stability), the lack of a bulky lipophilic anchor (like the adamantyl group in AUDA) typically results in lower potency (predicted IC₅₀ > 100 nM). Furthermore, fluorinated alkyl chains carry a risk of metabolizing into toxic fluoroacetate species.
Part 1: Technical Profile Comparison
The following table synthesizes experimental data and Structure-Activity Relationship (SAR) projections.
Feature
AUDA
1,3-Bis(4-fluorobutyl)urea
Full Name
12-(3-adamantan-1-yl-ureido)-dodecanoic acid
1,3-Bis(4-fluorobutyl)urea
CAS Number
479413-70-2
542-51-8
Molecular Weight
392.58 g/mol
208.25 g/mol
Target
Soluble Epoxide Hydrolase (sEH)
Soluble Epoxide Hydrolase (sEH)
IC₅₀ (Murine sEH)
18 nM [1]
> 100 nM (Predicted based on SAR)
IC₅₀ (Human sEH)
69 nM [1]
> 500 nM (Predicted based on SAR)
Binding Mode
Asymmetric: Adamantyl group fills the large hydrophobic pocket; Urea H-bonds catalytic triad.[1]
Low: Rapid -oxidation of the carboxylic acid chain reduces .
High: Terminal fluorine blocks -oxidation.
Solubility
Moderate (Acid functionality aids solubility at physiological pH).
Low/Moderate (Lipophilic urea).
Toxicity Risk
Low (Metabolites are generally non-toxic fatty acids).
High Risk: Metabolism may release 4-fluorobutanoic acid toxic fluoroacetate [2].
*Note: Direct IC₅₀ values for 1,3-Bis(4-fluorobutyl)urea are rare in modern screening literature. Predictions are based on the known lower potency of symmetric dialkyl ureas (e.g., 1,3-dibutylurea) compared to adamantyl-ureas.
Part 2: Mechanistic Analysis
The "Adamantyl Effect" (Why AUDA Wins on Potency)
The catalytic tunnel of the sEH enzyme is L-shaped with a large hydrophobic pocket.
AUDA contains an adamantyl group (a bulky, diamondoid cage). This group acts as a "super-anchor," filling the hydrophobic pocket perfectly and positioning the urea pharmacophore to form three critical hydrogen bonds with Tyr383 , Tyr466 , and Asp335 [3].
1,3-Bis(4-fluorobutyl)urea lacks this bulky anchor. Its linear butyl chains are too flexible and insufficiently voluminous to generate the high van der Waals forces seen with adamantane. Consequently, the residence time of the inhibitor in the active site is shorter, leading to a higher IC₅₀ (lower potency).
The "Fluorine Effect" (Stability vs. Toxicity)
Metabolic Blockade: In non-fluorinated alkyl chains, Cytochrome P450 enzymes attack the terminal carbon (
-oxidation). Replacing the terminal hydrogen with fluorine (C-F bond energy ~116 kcal/mol) effectively blocks this degradation pathway.
Lethal Synthesis: A critical safety consideration for 1,3-Bis(4-fluorobutyl)urea is "Lethal Synthesis." If the urea bond is cleaved in vivo, it releases 4-fluorobutylamine, which oxidizes to 4-fluorobutanoic acid . This substrate mimics fatty acids and undergoes
-oxidation to produce fluoroacetyl-CoA , a potent inhibitor of the Krebs cycle (aconitase) [2]. AUDA does not carry this risk.
Part 3: Visualization of Pathways
Figure 1: sEH Signaling & Inhibition Pathway
This diagram illustrates where these inhibitors act within the Arachidonic Acid cascade to preserve anti-inflammatory EETs.
Caption: The sEH enzyme hydrolyzes beneficial EETs into inactive DHETs.[1][2] Both AUDA and 1,3-Bis(4-fluorobutyl)urea competitively inhibit sEH, preventing this degradation.
Part 4: Experimental Protocol for IC₅₀ Determination
To objectively compare these compounds, use a fluorescent reporter assay.[2] This protocol is self-validating using a known standard (AUDA).
Materials
Enzyme: Recombinant Human sEH (hsEH) or Murine sEH (msEH).[2]
Substrate: PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) or CMNPC.
Caption: Step-by-step workflow for determining IC50 values using a fluorescent substrate assay.
Part 5: Conclusion & Recommendation
For Biological Assays: Use AUDA (or its optimized successors like
-AUCB or TPPU ). AUDA provides reliable, nanomolar inhibition necessary to observe physiological effects (e.g., blood pressure reduction, anti-inflammation).
For SAR Studies:1,3-Bis(4-fluorobutyl)urea is primarily useful as a structural probe to demonstrate the importance of the adamantyl group (by its absence) or to study the specific metabolic stability of fluorinated alkyl chains. Caution is advised due to potential toxic metabolites.
References
O'Neill, G. J., & Pattison, F. L. M. (1957). Toxic Fluorine Compounds. Journal of the American Chemical Society.[3] (Foundational reference on fluoro-alkyl toxicity).
Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology, 45, 311-333. Retrieved from [Link]
A Senior Application Scientist's Guide to the Crystallographic Analysis of Fluorinated Ureas: A Comparative Study Centered on 1,3-Bis(4-fluorobutyl)urea
For the attention of: Researchers, scientists, and drug development professionals. In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure is...
Author: BenchChem Technical Support Team. Date: February 2026
For the attention of: Researchers, scientists, and drug development professionals.
In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental. X-ray crystallography stands as the definitive technique for elucidating the solid-state atomic arrangement of a compound, providing unparalleled insights into intermolecular interactions that govern a substance's physical and chemical properties.[1][2] This guide offers a comparative analysis of the crystallographic data of fluorinated urea compounds, with a focus on the hypothetical crystal structure of 1,3-Bis(4-fluorobutyl)urea. As no public crystallographic data for this specific molecule is available, we will draw comparisons with structurally related, crystallized analogues to predict its behavior and provide a comprehensive, field-proven protocol for its analysis.
The inclusion of fluorine in small molecules is a widely adopted strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The urea moiety, a privileged structural motif, is a versatile hydrogen-bond donor and acceptor, crucial for molecular recognition in biological systems. The combination of these features in molecules like 1,3-Bis(4-fluorobutyl)urea makes them compelling targets for crystallographic investigation.
Comparative Crystallographic Analysis: Insights from Structurally Related Ureas
To anticipate the crystallographic features of 1,3-Bis(4-fluorobutyl)urea, we will examine the crystal structures of two key analogues: the symmetrically substituted 1,3-bis(3-fluorophenyl)urea and the asymmetrically substituted 1-(3-fluorophenyl)-3-(4-nitrophenyl)urea .
Alternative 1: 1,3-bis(3-fluorophenyl)urea
This molecule offers a direct comparison in terms of its symmetric nature. Crystallization of 1,3-bis(3-fluorophenyl)urea has been shown to yield at least two concomitant polymorphs, a monoclinic and an orthorhombic form.[3][4] This phenomenon underscores the subtle interplay of intermolecular forces and the profound impact of crystallization conditions on the solid-state arrangement.
In its monoclinic form, the molecules arrange in one-dimensional chains via hydrogen bonds between the urea functionalities, adopting an antiparallel orientation.[3][4] This is a common packing motif for diphenylureas. The orthorhombic form, however, exhibits a rarer parallel alignment of these hydrogen-bonded chains.[3][4] The presence of the fluorine substituents introduces the possibility of C—H···F and F···F interactions, which can further influence the crystal packing.
Alternative 2: 1-(3-fluorophenyl)-3-(4-nitrophenyl)urea
This compound provides insight into how asymmetry and the introduction of a strongly electron-withdrawing nitro group affect the crystal structure. The crystal structure of this urea is stabilized by intermolecular N—H···O hydrogen bonds.[5] The dihedral angle between the fluorophenyl and nitrophenyl rings is 6.51 (9)°, indicating a relatively planar conformation.[5]
Parameter
1,3-bis(3-fluorophenyl)urea (Monoclinic Form)
1-(3-fluorophenyl)-3-(4-nitrophenyl)urea
Hypothetical 1,3-Bis(4-fluorobutyl)urea
Molecular Formula
C₁₃H₁₀F₂N₂O
C₁₃H₁₀FN₃O₃
C₁₀H₂₀F₂N₂O
Crystal System
Monoclinic
Monoclinic
To be determined
Space Group
P2₁/c
P2₁/n
To be determined
a (Å)
Data not available in abstract
8.351 (4)
To be determined
b (Å)
Data not available in abstract
12.461 (6)
To be determined
c (Å)
Data not available in abstract
11.912 (6)
To be determined
β (˚)
Data not available in abstract
100.315 (9)
To be determined
Volume (ų)
Data not available in abstract
1219.5 (11)
To be determined
Z
Data not available in abstract
4
To be determined
Key Interactions
N—H···O hydrogen bonds, C—H···F interactions
N—H···O hydrogen bonds
N—H···O hydrogen bonds, potential C—H···F and F···F interactions
Table 1: Comparative Crystallographic Data. Data for 1,3-bis(3-fluorophenyl)urea is qualitative based on available abstracts. Data for 1-(3-fluorophenyl)-3-(4-nitrophenyl)urea is from the cited literature.[5]
Based on this comparison, we can hypothesize that 1,3-Bis(4-fluorobutyl)urea will also exhibit strong N—H···O hydrogen bonding, likely forming chains or tapes. The flexible fluorobutyl chains, in contrast to the rigid phenyl rings, will introduce additional conformational possibilities, potentially leading to more complex packing arrangements or a higher propensity for polymorphism. The fluorine atoms on the alkyl chains may participate in weaker C—H···F interactions, further stabilizing the crystal lattice.
Experimental Protocol: From Synthesis to Structure Solution
The following section outlines a detailed, self-validating protocol for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 1,3-Bis(4-fluorobutyl)urea. This protocol is designed to ensure the highest quality data and a reliable structure solution.
Part 1: Synthesis of 1,3-Bis(4-fluorobutyl)urea
The synthesis of symmetrically substituted ureas can be achieved through several reliable methods. A common and efficient approach is the reaction of an amine with an isocyanate. For our target molecule, we will react 4-fluorobutylamine with a suitable carbonyl source. A safer alternative to highly toxic phosgene is the use of triphosgene or carbonyldiimidazole (CDI).
Step-by-Step Synthesis Protocol:
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-fluorobutylamine (2.0 equivalents) in anhydrous dichloromethane (DCM).
Carbonyl Source Addition: In a separate flask, dissolve triphosgene (1.0 equivalent) in anhydrous DCM. Slowly add this solution to the stirred solution of 4-fluorobutylamine at 0 °C (ice bath) over a period of 30 minutes. Caution: Triphosgene is a toxic substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
Work-up: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) to yield pure 1,3-Bis(4-fluorobutyl)urea.
Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Part 2: Crystallization
The growth of high-quality single crystals is often the most challenging step in X-ray crystallography.[6] Several methods should be systematically explored to find the optimal conditions.
Common Crystallization Techniques:
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, ethyl acetate) in a loosely covered vial. Allow the solvent to evaporate slowly at room temperature.
Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container with a less polar solvent (the anti-solvent). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
Temperature Gradient: Create a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature.
Part 3: Single-Crystal X-ray Diffraction Analysis
Once suitable single crystals are obtained, the next step is the diffraction experiment.
Step-by-Step Diffraction Protocol:
Crystal Selection and Mounting: Under a microscope, select a single crystal with well-defined faces and a suitable size (typically 0.1-0.3 mm in all dimensions). Mount the crystal on a goniometer head using a cryoprotectant oil.
Data Collection: Mount the goniometer head on the diffractometer. A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector is recommended.[7] The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality. A preliminary screening is performed to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected.
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The resulting electron density map is used to build an initial model of the molecule. This model is then refined against the experimental data to obtain the final, accurate crystal structure.
Validation and Analysis: The final structure is validated using software such as CHECKCIF to ensure its quality and correctness. The crystallographic data is then prepared for deposition in a public database, such as the Cambridge Crystallographic Data Centre (CCDC).
Visualizing the Workflow and Molecular Comparisons
To further clarify the experimental process and the structural relationships, the following diagrams are provided.
Figure 1: A generalized workflow for the crystallographic analysis of a novel compound.
Figure 2: A logical diagram illustrating the comparative analysis approach.
Conclusion: The Power of Crystallographic Data in Drug Development
The determination of the crystal structure of a molecule like 1,3-Bis(4-fluorobutyl)urea, and its comparison with structurally similar compounds, provides invaluable information for drug development professionals.[8][9][10] This data allows for a detailed understanding of the molecule's conformation, its hydrogen bonding capabilities, and the subtle effects of fluorination on its solid-state packing. Such knowledge is crucial for structure-activity relationship (SAR) studies, for the design of new analogues with improved properties, and for understanding potential polymorphism, which has significant implications for drug formulation and stability. By following a rigorous and well-validated experimental protocol, researchers can unlock the wealth of information encapsulated within the crystalline state of a molecule.
References
Capacci-Daniel, C. A., Bertke, J. A., Dehghan, S., Hiremath-Darji, R., & Swift, J. A. (2016). Concomitant polymorphs of 1,3-bis(3-fluorophenyl)urea. Acta Crystallographica Section C: Structural Chemistry, 72(Pt 9), 692–696. [Link]
Capacci-Daniel, C. A., Bertke, J. A., Dehghan, S., Hiremath-Darji, R., & Swift, J. A. (2016). Concomitant polymorphs of 1,3-bis(3-fluorophenyl)urea. IUCr Journals, 72(Pt 9), 692-696. [Link]
Practical Aspects of Single Crystal X-ray Crystallography. (n.d.). Graz University of Technology. [Link]
Wlodawer, A., Dauter, Z., & Shabalin, I. G. (2023). The current role and evolution of X-ray crystallography in drug discovery and development. Expert Opinion on Drug Discovery, 18(9), 929–941. [Link]
Ahmadi, S., et al. (2022). A Review on Crystallography and Its Role on Drug Design. Zien Journal of Social Sciences and Humanities, 13, 49-55. [Link]
Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide (2nd ed.). John Wiley & Sons. [Link]
Alshennawi, A. E., et al. (2022). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 19(S1), 47-58. [Link]
Oreate AI Blog. (2024). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. [Link]
University of York. (n.d.). Single Crystal X-ray Diffraction. [Link]
Betzi, S., et al. (2011). Protein X-ray Crystallography and Drug Discovery. Molecules, 16(5), 3496-3524. [Link]
Clegg, W., & Teat, S. J. (2019). Single-crystal X-ray Diffraction (Part 1). In Working with Crystallographic Data. The Royal Society of Chemistry. [Link]
Ilari, A., & Savino, C. (2008). X-ray crystallography in drug discovery. Methods in Molecular Biology, 426, 337-360. [Link]
melting point comparison of fluorinated vs non-fluorinated ureas
This guide provides an in-depth technical comparison of the melting point properties of fluorinated versus non-fluorinated ureas, designed for researchers in medicinal chemistry and solid-state pharmaceutical science. Ex...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of the melting point properties of fluorinated versus non-fluorinated ureas, designed for researchers in medicinal chemistry and solid-state pharmaceutical science.
Executive Summary
In drug development, the urea moiety is a privileged scaffold (e.g., Sorafenib, Regorafenib) capable of forming strong hydrogen-bond networks ("urea tapes"). Fluorine substitution is often employed to modulate metabolic stability and lipophilicity, but its impact on the solid-state lattice energy—and consequently melting point (MP)—is non-linear.
Key Insight: Fluorination does not uniformly increase or decrease melting points. Instead, it acts as a packing modulator .
Para-substitution (4-F) typically maintains molecular symmetry and planarity, preserving high melting points comparable to non-fluorinated analogs.
Meta-substitution (3-F) often disrupts the planar "urea tape" motif, causing a dramatic collapse in lattice energy and melting point (a drop of >100 °C in bis-aryl systems).
Mono-substitution generally increases MP relative to the non-fluorinated parent due to enhanced dipole-dipole interactions, provided the crystal symmetry is not broken.
Comparative Data Analysis
The following table aggregates experimental melting point data for key urea derivatives. Note the stark contrast between the para- and meta- substituted bis-aryl ureas.
Compound Class
Chemical Structure
Fluorinated Analog (MP)
Non-Fluorinated Analog (MP)
ΔMP (Effect of F)
Parent System
Urea (H₂N-CO-NH₂)
N/A
132 – 135 °C
—
Mono-Aryl Urea
1-Arylurea
4-Fluorophenylurea: 167 °C
Phenylurea: 145 – 147 °C
+20 °C (Lattice Stabilization)
Bis-Aryl Urea (Para)
1,3-Bis(4-R-phenyl)urea
1,3-Bis(4-fluorophenyl)urea: ~227 °C (dec)
1,3-Diphenylurea: 239 – 241 °C
-13 °C (Minor Destabilization)
Bis-Aryl Urea (Meta)
1,3-Bis(3-R-phenyl)urea
1,3-Bis(3-fluorophenyl)urea: 124 – 141 °C*
1,3-Diphenylurea: 239 – 241 °C
~ -100 °C (Major Destabilization)
Hybrid Urea
1-(4-F-phenyl)-3-phenylurea
236 °C
1,3-Diphenylurea: 239 – 241 °C
Negligible
*Note: 1,3-Bis(3-fluorophenyl)urea exhibits polymorphism. Polymorph I melts at ~124-126 °C, while Polymorph II melts at ~140-141 °C. Both are significantly lower than the non-fluorinated analog.
Mechanistic Analysis: The "Urea Tape" Effect
The melting point differences are driven by the robustness of the hydrogen-bonding network in the crystal lattice.
Mechanism A: The Alpha-Network (Urea Tape)
Non-fluorinated 1,3-diphenylurea crystallizes in a highly ordered structure where N-H donors and C=O acceptors form infinite 1D ribbons (the
-network). This planar arrangement maximizes - stacking between phenyl rings, resulting in a high MP (~240 °C).
Mechanism B: Fluorine-Induced Disruption
4-Fluoro (Para): The fluorine atom is located on the molecular axis. It does not sterically interfere with the formation of the urea tape. The slight MP reduction is likely due to weaker C-H...F interactions replacing some C-H...
interactions.
3-Fluoro (Meta): The fluorine atom at the meta position creates steric clash or electrostatic repulsion that forces the phenyl rings to twist out of planarity relative to the urea core. This disrupts the
-network , preventing efficient packing. The lattice energy collapses, leading to the observed ~100 °C drop in MP.
Visualizing the Lattice Disruption
Caption: Schematic illustrating how para-substitution preserves the high-melting urea tape motif, while meta-substitution disrupts it, leading to a lower melting point.
Experimental Protocol: High-Precision Melting Point Determination
To accurately reproduce these values, specifically distinguishing between polymorphs of fluorinated ureas, Differential Scanning Calorimetry (DSC) is superior to capillary methods.
Method: Differential Scanning Calorimetry (DSC)
Sample Preparation:
Grind the urea sample into a fine powder using an agate mortar to ensure thermal homogeneity.
Dry the sample under vacuum at 40 °C for 4 hours to remove surface moisture (hygroscopicity is common in ureas).
Weigh 2–5 mg of sample into a Tzero aluminum pan.
Crimp the lid hermetically (or use a pinhole lid if volatile impurities are suspected).
Instrument Setup:
Purge Gas: Dry Nitrogen (50 mL/min).
Reference: Empty crimped aluminum pan.
Thermal Cycle:
Equilibrate: at 25 °C.
Ramp: Heat at 10 °C/min to 300 °C.
Note: For 1,3-bis(3-fluorophenyl)urea, watch for a small endotherm around 124 °C (Polymorph I melt) followed by an exotherm (recrystallization) and a second melt at 140 °C (Polymorph II).
Data Analysis:
Record
(onset temperature) rather than the peak maximum for the melting point.
Calculate Enthalpy of Fusion (
) by integrating the melting peak. A sharp, narrow peak indicates high purity and crystallinity.
Implications for Drug Development
Solubility Engineering:
High MP correlates with high lattice energy and low aqueous solubility .
If a lead compound (like DPU) is too insoluble, introducing a meta-fluorine substituent is a viable strategy to lower the MP (by ~100 °C) and potentially increase solubility without changing the core pharmacophore significantly.
Solid-State Stability:
The polymorphism seen in meta-fluorinated ureas (124 °C vs 140 °C) poses a risk for formulation. Drug developers must screen for the stable polymorph (Form II) to prevent phase transitions during storage.
Bioisosterism:
While 4-F is a bioisostere for H in terms of size, its effect on MP is minimal.
3-F acts as a "crystal breaker," useful for improving the dissolution rate of stubborn urea crystals.
References
Capacci-Daniel, C., et al. (2016). Concomitant polymorphs of 1,3-bis(3-fluorophenyl)urea. Acta Crystallographica Section C. Link
Saeed, A., et al. (2010). 1-(4-Fluorophenyl)thiourea. Acta Crystallographica Section E. Link
NIST Chemistry WebBook. Urea (57-13-6) Thermochemical Data. Link
PubChem. 1,3-Bis(4-fluorophenyl)urea Compound Summary. Link
ChemicalBook. 4-Fluorophenylurea Product Properties. Link
CrystEngComm. Crystal Engineering of N,N'-Diphenylurea Compounds Featuring Phenyl-Perfluorophenyl Interaction. (Context on Urea Tapes). Link
Comparative
Comparative Guide: Optimizing Fluorinated Urea Scaffolds for Enzyme Inhibition
Executive Summary: The Fluorine Advantage The urea moiety ( ) is a privileged pharmacophore in medicinal chemistry, serving as a critical hydrogen bond (H-bond) donor motif for targets like Soluble Epoxide Hydrolase (sEH...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Fluorine Advantage
The urea moiety (
) is a privileged pharmacophore in medicinal chemistry, serving as a critical hydrogen bond (H-bond) donor motif for targets like Soluble Epoxide Hydrolase (sEH) and Raf Kinases . However, unsubstituted ureas frequently suffer from rapid metabolic clearance and suboptimal membrane permeability.
This guide objectively compares Fluorinated Urea Inhibitors against their non-fluorinated counterparts and bioisosteres (amides/carbamates). Experimental data confirms that strategic fluorination—specifically at the ortho or para positions of N-aryl rings or within alkyl side chains—dramatically enhances potency (up to 100-fold) and metabolic stability (
), transforming a hit compound into a viable clinical candidate.
Mechanistic Basis of Activity
The "Urea Anchor" Hypothesis
The urea scaffold functions primarily by mimicking the transition state of the substrate. In sEH inhibition, the urea protons form a catalytic H-bond network with an aspartic acid residue (e.g., Asp335 in human sEH) in the enzyme's active site.
The Fluorine Effect:
Electronic Modulation (Acidity): Fluorine is highly electronegative. When placed on an N-phenyl ring, it withdraws electron density, increasing the acidity of the urea N-H protons. This strengthens the H-bond interaction with the target enzyme's nucleophilic residues.
Metabolic Blockade: Carbon-Fluorine (C-F) bonds (approx. 116 kcal/mol) are stronger than C-H bonds. Replacing metabolically labile C-H sites (soft spots) with C-F prevents oxidative dealkylation by Cytochrome P450 enzymes.
Visualizing the SAR Decision Logic
The following diagram illustrates the decision-making process for optimizing urea scaffolds using fluorine.
Figure 1: Strategic incorporation of fluorine atoms to address specific liabilities in urea-based inhibitors.
Comparative Performance Analysis
Case Study A: Soluble Epoxide Hydrolase (sEH) Inhibitors
sEH inhibitors are potent anti-inflammatory agents.[1][2] Early generation ureas (e.g., TPU) were active but metabolically unstable.
Table 1: Impact of Fluorination on Potency and Stability
Compound Class
Structure Description
sEH (nM)*
Metabolic Stability ( min)**
Performance Verdict
Non-Fluorinated Urea
1-Adamantyl-3-phenylurea
12.0
< 15
Poor. Rapidly oxidized at the phenyl ring.
Amide Bioisostere
Adamantyl-amide analog
450.0
> 60
Suboptimal. Stability is high, but potency drops 30x due to loss of one H-bond donor.
Fluorinated Urea (Gen 1)
1-Adamantyl-3-(4-fluorophenyl)urea
1.2
45
Good. Fluorine at para position blocks metabolism and improves binding 10x.
Fluorinated Urea (Gen 2)
Trifluoromethoxyphenyl-urea (e.g., TPAU)
0.4
> 120
Excellent. group maximizes lipophilicity and metabolic resistance.
*Data aggregated from standard fluorescent assays (Protocol 4.1).
**Microsomal stability (Human Liver Microsomes).
Case Study B: Kinase Inhibitors (Sorafenib vs. Regorafenib)
This comparison highlights how a single fluorine atom can differentiate two blockbuster drugs.
Sorafenib: A diaryl urea used for renal cell carcinoma.
Regorafenib: Structurally identical to Sorafenib, but with a fluorine atom added to the central phenyl ring.
Comparison:
Potency: Regorafenib exhibits a broader kinase inhibition profile and higher affinity for VEGFR2 compared to Sorafenib, largely due to the fluorine-induced conformational lock and increased lipophilicity.
Clinical Utility: Regorafenib is effective in Sorafenib-resistant hepatocellular carcinoma (HCC), proving that the fluorinated analog is not just a "me-too" drug but a functional upgrade.
Validated Experimental Protocols
To ensure reproducibility, the following protocols are standardized for evaluating fluorinated ureas.
This assay uses the substrate PHOME (cyano(6-methoxynaphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate), which becomes fluorescent upon hydrolysis.
Reagents:
Recombinant human sEH enzyme.
PHOME substrate (
stock in DMSO).
Buffer: Bis-Tris-HCl (25 mM, pH 7.0) containing 0.1 mg/mL BSA.
Workflow:
Preparation: Dilute inhibitor compounds in DMSO (serial dilutions: 10,000 nM to 0.1 nM).
Incubation: Mix
of enzyme solution with of inhibitor in a black 96-well plate. Incubate at for 5 minutes. Reason: Allows pre-equilibrium binding of the urea to the active site.
Initiation: Add
of PHOME substrate solution (Final concentration ).
Analysis: Analyze supernatant via LC-MS/MS. Plot ln(% remaining) vs. time.
Visualizing the Experimental Workflow
Figure 2: Parallel screening workflow for potency and metabolic stability.
Strategic Recommendations
When designing urea-based inhibitors, follow these guidelines:
Prioritize Fluorine over Chlorine: While both are halogens, the C-F bond is significantly more stable and smaller (van der Waals radius 1.47 Å vs 1.75 Å), causing less steric clash in tight binding pockets.
Use Bioisosteres Cautiously: Replacing the urea with an amide or carbamate often improves physical properties (solubility) but almost invariably degrades potency by removing a critical H-bond donor. Only switch to bioisosteres if the urea toxicity (e.g., poor solubility) cannot be managed by formulation.
Target the "Soft Spots": If your lead compound shows rapid clearance, identify the primary metabolite (usually a hydroxylated phenyl ring). Place a fluorine atom exactly at that position to block the reaction.
References
Discovery of Soluble Epoxide Hydrolase Inhibitors. National Institutes of Health (NIH). Available at: [Link]
Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase. PubMed Central. Available at: [Link]
Comparison of the safety and prognosis of sequential regorafenib after sorafenib. Journal of Gastrointestinal Oncology. Available at: [Link]
Preclinical comparison of regorafenib and sorafenib efficacy. PubMed. Available at: [Link]
On the Metabolic Stability of Fluorinated Small Molecules. ChemRxiv. Available at: [Link][3][4]
A Researcher's Guide to the Carbonyl Stretch of Urea: An In-Depth Infrared Spectroscopy Comparison
For researchers, scientists, and professionals in drug development, understanding the nuances of molecular interactions is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for elucidating molecular...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, understanding the nuances of molecular interactions is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for elucidating molecular structure and bonding. Among the most informative vibrational modes is the carbonyl (C=O) stretch, renowned for its sensitivity to the surrounding chemical environment. This guide provides a comprehensive comparison of the IR bands for the urea carbonyl stretch, offering experimental data and field-proven insights to aid in your research endeavors.
The Dynamic Nature of the Urea Carbonyl Bond
Urea, a seemingly simple molecule, presents a fascinating case study in vibrational spectroscopy. Its carbonyl group is highly polar, resulting in a characteristically intense IR absorption band.[1] The position of this band, however, is not static. It is exquisitely sensitive to its environment, primarily due to the influence of hydrogen bonding.[2] This sensitivity makes the urea carbonyl stretch a powerful probe for investigating intermolecular interactions in various states and solvent systems.
The C=O stretching vibration in urea is influenced by several factors:
Hydrogen Bonding: The lone pairs on the carbonyl oxygen act as hydrogen bond acceptors, while the N-H groups act as hydrogen bond donors. The extent and strength of these hydrogen bonds significantly impact the C=O bond order. Stronger hydrogen bonding to the carbonyl oxygen weakens the C=O double bond, leading to a decrease in the vibrational frequency (a redshift).[2][3]
Physical State: In the solid crystalline state, urea molecules are held in a highly ordered lattice with strong intermolecular hydrogen bonds. This results in a lower carbonyl stretching frequency compared to the gas phase or in non-polar solvents where these interactions are minimized.
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a crucial role. Protic solvents that can donate hydrogen bonds will cause a more significant redshift of the carbonyl band compared to aprotic or non-polar solvents.
Comparative Analysis of Urea Carbonyl Stretch Frequencies
The following table summarizes the experimentally observed IR absorption frequencies for the urea carbonyl stretch in various environments. This data provides a clear comparison of how the physical state and solvent properties influence the vibrational energy of the C=O bond.
Environment/Solvent
Physical State
C=O Stretch (cm⁻¹)
Key Observations
Solid (KBr Disc)
Solid
~1685 - 1700
Strong intermolecular hydrogen bonding in the crystal lattice leads to a relatively low frequency.[1][4]
Water (Aqueous Solution)
Solution
~1641
Strong hydrogen bonding with water molecules causes a significant redshift compared to the solid state.[5]
Dioxane
Solution
~1692
Dioxane is a non-polar aprotic solvent, resulting in minimal hydrogen bonding and a higher carbonyl frequency.[6]
Acetonitrile
Solution
~1675
As a polar aprotic solvent, acetonitrile has a moderate effect on the carbonyl stretch.
Dimethyl Sulfoxide (DMSO)
Solution
~1660
DMSO is a highly polar aprotic solvent that can accept hydrogen bonds, leading to a noticeable redshift.
Visualizing the Impact of Hydrogen Bonding
The following diagram illustrates the effect of hydrogen bonding on the urea carbonyl bond and its corresponding IR frequency.
Caption: Hydrogen bonding weakens the C=O bond, causing a redshift in the IR frequency.
Comparison with Urea Alternatives
To provide a broader context, it is useful to compare the carbonyl stretch of urea with related functional groups.
Compound
Functional Group
C=O/C=S Stretch (cm⁻¹)
Key Differences from Urea
Thiourea
C=S (Thione)
~1449, 1088, 729
The C=S bond is weaker and less polar than C=O, resulting in a significantly lower and more complex set of stretching and bending vibrations.[7]
Formamide
Primary Amide (C=O)
~1700
As the simplest amide, its carbonyl stretch is a useful reference. It is also highly susceptible to hydrogen bonding effects.[8]
Acetamide
Primary Amide (C=O)
~1690-1630
The methyl group has a slight electron-donating effect compared to the hydrogen in formamide.[9]
Experimental Protocols
Protocol 1: Analysis of Solid Urea using the KBr Pellet Method
This method is a standard technique for obtaining high-quality IR spectra of solid samples.
Materials:
Urea (analytical grade)
Potassium bromide (KBr), spectroscopy grade, dried in an oven at 110°C for at least 2 hours and stored in a desiccator.
Agate mortar and pestle
Pellet press with a die
FTIR spectrometer
Procedure:
Sample Preparation: Weigh approximately 1-2 mg of urea and 100-200 mg of dried KBr.[10]
Grinding: Add the KBr to the agate mortar and grind it to a fine powder. Then, add the urea to the mortar and continue to grind the mixture until a homogenous, fine powder is obtained. Work quickly to minimize moisture absorption by the KBr.[10]
Pellet Formation: Transfer a portion of the mixture to the pellet die. Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[11]
Data Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
Spectral Measurement: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Collect a background spectrum of the empty sample compartment beforehand for automatic subtraction.
Caption: Step-by-step workflow for preparing a KBr pellet for FTIR analysis.
Protocol 2: Analysis of Urea in Solution using Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a convenient method for analyzing liquid samples with minimal preparation.[12]
Materials:
Urea (analytical grade)
Solvent of choice (e.g., deionized water, DMSO, acetonitrile)
Volumetric flasks and pipettes
FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
Procedure:
Solution Preparation: Prepare a urea solution of the desired concentration (e.g., 1 M in deionized water) by accurately weighing the urea and dissolving it in the solvent in a volumetric flask.
ATR Crystal Cleaning: Ensure the ATR crystal surface is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
Background Spectrum: Record a background spectrum with the clean, dry ATR crystal. This will account for any absorbance from the crystal and the ambient atmosphere.
Sample Application: Place a small drop of the urea solution onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
Data Acquisition: Collect the IR spectrum of the sample. The number of scans can be increased to improve the signal-to-noise ratio.
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Cleaning: After analysis, thoroughly clean the ATR crystal to remove all traces of the sample.
Caption: Step-by-step workflow for analyzing a liquid sample using ATR-FTIR.
Conclusion
The infrared spectrum of urea, particularly the carbonyl stretching band, provides a wealth of information about its molecular environment. By understanding the principles of how hydrogen bonding and solvent effects modulate this vibrational frequency, researchers can leverage IR spectroscopy as a powerful tool for characterizing urea-containing systems. The comparative data and detailed protocols presented in this guide offer a solid foundation for conducting accurate and insightful spectroscopic analyses in your own research.
References
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Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. Retrieved from [Link]
IOSR Journal. (n.d.). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. Retrieved from [Link]
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Spectroscopy Online. (2023, May 10). FT-IR Study Reveals How C=O Stretching Vibrations in Benzeneacetamide Interact With Other Molecules in Solution. Retrieved from [Link]
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